2-Fluoro-4-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETNCFZQCNCACQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190380 | |
| Record name | 2-Fluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369-35-7 | |
| Record name | 2-Fluoro-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=369-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 369-35-7 | |
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| Record name | 2-Fluoro-4-nitroaniline | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-4-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.109 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-FLUORO-4-NITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F5CX67PNQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-4-nitroaniline (CAS: 369-35-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-4-nitroaniline, a key building block in organic synthesis. With the CAS number 369-35-7, this compound is a versatile intermediate extensively utilized in the development of active pharmaceutical ingredients (APIs), advanced materials, and specialty chemicals. This document details its chemical and physical properties, outlines established experimental protocols for its synthesis and key reactions, and presents its spectral data for analytical purposes. The guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Chemical and Physical Properties
This compound is a fluorinated aniline (B41778) derivative characterized by the presence of an amine group, a nitro group, and a fluorine atom on the benzene (B151609) ring. These functional groups impart unique reactivity to the molecule, making it a valuable precursor in various synthetic pathways.
| Property | Value | Reference(s) |
| CAS Number | 369-35-7 | [1][2] |
| Chemical Formula | C₆H₅FN₂O₂ | [1][2] |
| Molecular Weight | 156.11 g/mol | [1][3] |
| Appearance | Brown or yellow powder/crystals | [1] |
| Melting Point | 122-130 °C | [1] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-Fluoro-4-nitrobenzenamine, 4-Nitro-2-fluoroaniline | [1][3] |
| InChI Key | LETNCFZQCNCACQ-UHFFFAOYSA-N | [3] |
| SMILES | Nc1ccc(cc1F)--INVALID-LINK--=O | [3] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of 3,4-difluoronitrobenzene (B149031) with ammonia (B1221849).[4] The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the fluorine atom at the 4-position by the amine group.
Experimental Protocol: Synthesis from 3,4-Difluoronitrobenzene
Materials:
-
3,4-Difluoronitrobenzene
-
Aqueous ammonia solution (25-29%)
-
Cuprous oxide (Cu₂O)
-
Industrial alcohol (Ethanol)
-
High-pressure reactor
-
Water
-
Filtration apparatus
Procedure: [4]
-
In a high-pressure reactor, combine 3,4-difluoronitrobenzene, cuprous oxide, industrial alcohol, and a 25-29% aqueous ammonia solution. The recommended molar ratio is 1:0.10-0.12:6-10:10-15 (3,4-difluoronitrobenzene:cuprous oxide:industrial alcohol:ammonia).
-
Seal the reactor and heat the mixture to 120-130°C.
-
Maintain the pressure inside the reactor at 1.2-1.8 MPa.
-
Allow the reaction to proceed for 18-20 hours. The reaction progress can be monitored using Gas Chromatography (GC).
-
After the reaction is complete, cool the reactor to room temperature.
-
Transfer the reaction mixture into water, which will cause the precipitation of a yellow solid.
-
Collect the solid product, this compound, by filtration.
-
Wash the solid with water and dry to obtain the final product.
Caption: Synthesis of this compound.
Key Reactions and Applications
This compound is a versatile building block due to its multiple reactive sites. The amino group can undergo diazotization and nucleophilic substitution, the nitro group can be reduced, and the fluorine atom is susceptible to nucleophilic aromatic substitution. These reactions open pathways to a wide range of derivatives with applications in pharmaceuticals and materials science.[1][5]
Reduction of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, yielding 2-fluoro-p-phenylenediamine. This transformation is crucial for the synthesis of various heterocyclic compounds and pharmaceutical intermediates. Catalytic hydrogenation is a common and efficient method for this reduction.[6][7]
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (B129727) or Ethanol
-
Hydrogen gas source
-
Hydrogenation apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure (General):
-
In a suitable hydrogenation vessel, dissolve this compound in methanol or ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by techniques such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 2-fluoro-p-phenylenediamine.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom
The fluorine atom in this compound is activated towards nucleophilic aromatic substitution by the strong electron-withdrawing effect of the para-nitro group. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a route to a diverse range of substituted aniline derivatives.[5]
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure (Adapted from a similar reaction): [8]
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).
-
Dissolve the starting material in anhydrous DMF (5 mL).
-
Add piperidine (1.2 mmol) to the solution, followed by potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80-100°C and stir.
-
Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, N-(2-amino-5-nitrophenyl)piperidine, can be purified by column chromatography on silica (B1680970) gel.
Caption: Key reactions of this compound.
Spectral Data
The following tables summarize the characteristic spectral data for this compound.
NMR Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Reference(s) |
| ¹H | CDCl₃ | ~7.93 (m, 2H), ~6.77 (m, 1H) | - | [5] |
| ¹³C | CDCl₃ | ~149.04 (d) | J = 242.8 | [5] |
| ¹⁹F | - | ~ -116 | - | [5][9][10] |
Note: The provided NMR data is based on typical values for this compound and its derivatives. Actual values may vary depending on the specific experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~3400-3300 | N-H stretching (amine) | [11][12] |
| ~1630 | N-H bending (amine) | [11][12] |
| ~1520 | Asymmetric NO₂ stretching | [11][12] |
| ~1340 | Symmetric NO₂ stretching | [11][12] |
| ~1250 | C-F stretching | [11] |
Note: The IR data is based on typical ranges for the functional groups present in the molecule and may vary.
Mass Spectrometry
| Ionization Mode | m/z | Assignment | Reference(s) |
| EI | 156 | [M]⁺ (Molecular ion) | [5] |
| EI | 110 | [M - NO₂]⁺ | [13][14] |
| EI | 83 | [M - NO₂ - HCN]⁺ | [13][14] |
Note: Fragmentation patterns can vary depending on the ionization method and energy.
Safety Information
This compound is a chemical that requires careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound (CAS 369-35-7) is a valuable and versatile intermediate in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a key component in the synthesis of pharmaceuticals, such as the antibiotic candidate TBI-233, and advanced materials.[1] This guide has provided essential technical information, including its properties, synthesis, key reactions with detailed experimental protocols, and spectral data, to support its effective and safe use in research and development.
References
- 1. ossila.com [ossila.com]
- 2. This compound 95 369-35-7 [sigmaaldrich.com]
- 3. This compound | C6H5FN2O2 | CID 101254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 5. This compound (CAS 369-35-7) - High Purity [benchchem.com]
- 6. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. biophysics.org [biophysics.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physical Properties of 2-Fluoro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physical properties of 2-Fluoro-4-nitroaniline (CAS No: 369-35-7), a key intermediate in the synthesis of various pharmaceuticals and functional materials.[1][2][3] The information is presented to support research, development, and quality control activities involving this compound.
Core Physical and Chemical Properties
This compound is a solid, typically appearing as a light orange to yellow or green powder or crystalline solid.[4][5] It is characterized by the presence of a fluorine atom at the 2-position and a nitro group at the 4-position of the aniline (B41778) ring.
Quantitative Physical Data
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C6H5FN2O2 | [4][6][7] |
| Molecular Weight | 156.11 g/mol | [1][4][7] |
| Melting Point | 122-130 °C | [4][8][9] |
| Boiling Point (Predicted) | 317.2 ± 22.0 °C | [4][5][9] |
| Density (Predicted) | 1.448 ± 0.06 g/cm³ | [4][5][9] |
| Water Solubility | Slightly soluble | [4][5][9] |
| pKa (Predicted) | -0.45 ± 0.10 | [4][5] |
| Flash Point | 145.6 °C | [9] |
| Vapor Pressure | 0.000392 mmHg at 25°C | [9] |
| Refractive Index (Predicted) | 1.603 | [9] |
Spectral Properties
Spectroscopic data is crucial for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[1] Key spectral features include bands for the nitro (NO₂) group, the amino (NH₂) group, and the carbon-fluorine (C-F) bond.[1] Spectra are often obtained using KBr pellet or ATR-Neat techniques.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are vital for confirming the chemical structure of this compound. While specific spectral data for this compound was not detailed in the provided search results, related compounds' spectra are available for comparison.[10][11][12]
UV-Vis Spectroscopy
The UV-Vis absorption spectrum provides information about the electronic transitions within the molecule. While a specific spectrum for this compound was not found, the UV-Vis spectra of related nitroaniline compounds have been documented.[13]
Experimental Protocols
Melting Point Determination
The melting point of a solid compound like this compound is typically determined using a melting point apparatus or by differential scanning calorimetry (DSC).
General Protocol (Capillary Method):
-
A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.
Solubility Determination
The solubility of this compound in water is described as "slightly soluble".[4][5][9] A common method to quantify solubility is the shake-flask method.
General Protocol (Shake-Flask Method):
-
An excess amount of the solid is added to a known volume of the solvent (e.g., water) in a flask.
-
The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove the undissolved solid.
-
The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Experimental Workflow
The following diagram illustrates a general workflow for the determination of key physical properties of a solid compound like this compound.
Safety Information
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][7] It is also noted as an irritant.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[14][15]
References
- 1. This compound (CAS 369-35-7) - High Purity [benchchem.com]
- 2. This compound | 369-35-7 [chemicalbook.com]
- 3. ossila.com [ossila.com]
- 4. This compound CAS#: 369-35-7 [m.chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound [stenutz.eu]
- 7. This compound | C6H5FN2O2 | CID 101254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound 95 369-35-7 [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. 4-Fluoro-3-nitroaniline(364-76-1) 1H NMR [m.chemicalbook.com]
- 11. 2-Fluoro-4-iodoaniline(29632-74-4) 1H NMR [m.chemicalbook.com]
- 12. 2-Fluoroaniline(348-54-9) 13C NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
2-Fluoro-4-nitroaniline molecular weight and formula
An In-depth Technical Guide to 2-Fluoro-4-nitroaniline
This technical guide provides a comprehensive overview of this compound (CAS No: 369-35-7), a key chemical intermediate. The document details its molecular properties, experimental protocols for its synthesis and analysis, and its significant applications in research and development, particularly for professionals in the fields of medicinal chemistry, materials science, and drug development.
Core Physicochemical Properties
This compound is a fluorinated aniline (B41778) derivative that serves as a versatile molecular scaffold in advanced chemical synthesis.[1] It presents as a light yellow crystal or solid powder.[2] The compound's key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₅FN₂O₂ | [2][3] |
| Molecular Weight | 156.11 g/mol | [1][3][4] |
| CAS Number | 369-35-7 | [1] |
| Melting Point | 122-130 °C | [4][5] |
| Appearance | Light orange to yellow crystal/powder | [2][5] |
| Solubility | Slightly soluble in water | [2][5][6] |
| InChI Key | LETNCFZQCNCACQ-UHFFFAOYSA-N | [1][3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various routes, primarily involving nucleophilic aromatic substitution (SNAr), nitration of fluorinated precursors, or the reduction of dinitro compounds.[1]
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
A common and documented method for synthesizing this compound involves the reaction of 3,4-difluoronitrobenzene (B149031) with an aqueous ammonia (B1221849) solution.[7]
Experimental Protocol:
-
Reactor Charging: A high-pressure reactor is charged with 1200 mL of industrial alcohol, 750 mL of 28% aqueous ammonia, 27 g of cuprous oxide (catalyst), and 480 g of 3,4-difluoronitrobenzene.[7]
-
Reaction Conditions: The materials are mixed, and the temperature is raised to 120°C. The reactor pressure is controlled at 1.7 MPa. The reaction is maintained under these conditions for 18 hours.[7]
-
Monitoring: The reaction progress is tracked using Gas Chromatography (GC).[7]
-
Work-up and Isolation: After the reaction is complete, the reactor is cooled down. The resulting material is pressed into water, leading to the precipitation of the crude product.[7]
-
Purification: The crude this compound is filtered, and the filter cake is washed with water and then dried.[7] Purification can be further achieved by recrystallization from aqueous methanol (B129727) or ethanol.[6] This process yields a product with a purity of approximately 98.6%.[7]
Logical Workflow for Synthesis and Application
The following diagram illustrates the synthesis of this compound from its precursor and its subsequent use as a starting material in the synthesis of a key intermediate for the antibiotic candidate TBI-223.[4]
Caption: Synthesis workflow and application of this compound.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of this compound, as it avoids the need for derivatization, which is often required for gas chromatography due to the compound's polar and thermolabile nature.[8] An on-line Solid-Phase Extraction (SPE) coupled with HPLC offers a sensitive and automated method for determining aniline derivatives in various matrices.[8]
Example Protocol: On-Line SPE-HPLC for Aniline Derivatives
This protocol is a general method for nitroanilines and can be adapted for this compound.
-
Standard Preparation:
-
Chromatographic Conditions (Example):
-
HPLC System: A system equipped with an on-line SPE setup.[8]
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV detector set to a wavelength appropriate for nitroanilines.
-
-
On-Line SPE Procedure:
-
Loading: The aqueous sample is loaded onto an SPE cartridge, where the analyte is retained.
-
Washing: The cartridge is washed to remove interfering substances.
-
Elution: The analyte is eluted from the cartridge directly into the HPLC system for analysis.[8]
-
This automated process provides high sensitivity and reproducibility, making it ideal for detecting low concentrations of aniline derivatives in environmental or biological samples.[8]
-
Applications in Research and Development
This compound is a valuable building block with diverse applications in both pharmaceutical and materials science research.
-
Pharmaceutical Intermediate: It is a critical starting material in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Notably, it is a precursor for synthesizing a key intermediate of TBI-223, a promising antibiotic candidate for treating tuberculosis.[4] The presence of amine, nitro, and fluorine functional groups allows for versatile reactions such as nucleophilic substitution and diazotization, and the nitro group can be readily reduced to an amine for further derivatization.[1][4]
-
Materials Science: The compound is utilized to introduce sp³ defects onto semiconducting single-walled carbon nanotubes (SWCNTs), creating organic color center-tailored carbon nanotubes.[1][4] It also serves as a precursor for synthesizing organic anode materials for lithium-ion batteries.[1][4]
References
- 1. This compound (CAS 369-35-7) - High Purity [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C6H5FN2O2 | CID 101254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. This compound CAS#: 369-35-7 [m.chemicalbook.com]
- 6. This compound | 369-35-7 [chemicalbook.com]
- 7. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Spectroscopic Profile of 2-Fluoro-4-nitroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-4-nitroaniline, a key intermediate in the synthesis of various pharmaceuticals and functional materials. This document details the expected Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopic characteristics of the molecule, supported by detailed experimental protocols and a logical workflow for its analysis.
Introduction
This compound (C₆H₅FN₂O₂) is an aromatic amine containing both an electron-withdrawing nitro group and a halogen substituent. This unique electronic structure makes it a valuable building block in organic synthesis. Accurate spectroscopic characterization is crucial for quality control, reaction monitoring, and structural elucidation in research and development. This guide summarizes the key spectroscopic data and methodologies for its acquisition.
Spectroscopic Data
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by vibrations of the amino (NH₂), nitro (NO₂), and fluoro (C-F) groups, as well as the aromatic ring.
Table 1: Expected FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3500 - 3300 | Strong, Doublet | N-H stretching (asymmetric and symmetric) |
| 1620 - 1580 | Strong | N-H bending (scissoring) |
| 1550 - 1490 | Strong | NO₂ asymmetric stretching |
| 1360 - 1320 | Strong | NO₂ symmetric stretching |
| 1300 - 1200 | Strong | C-N stretching |
| 1250 - 1150 | Strong | C-F stretching |
| 850 - 800 | Strong | C-H out-of-plane bending (para-disubstituted) |
Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR) and the physical state of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for structural confirmation.
The ¹H NMR spectrum will show signals for the aromatic protons and the amine protons. The chemical shifts and coupling constants are influenced by the electronic effects of the fluorine and nitro substituents.
Table 2: Expected ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.9 - 8.1 | dd | J(H,H) ≈ 9 Hz, J(H,F) ≈ 2.5 Hz | H-3 |
| ~ 7.0 - 7.2 | ddd | J(H,H) ≈ 9 Hz, J(H,F) ≈ 9 Hz, J(H,H) ≈ 2.5 Hz | H-5 |
| ~ 6.8 - 6.9 | dd | J(H,H) ≈ 9 Hz, J(H,F) ≈ 12 Hz | H-6 |
| ~ 4.0 - 5.0 | br s | - | NH₂ |
Note: Chemical shifts are referenced to TMS (0 ppm). The broadness of the NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.
The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts significantly affected by the substituents.
Table 3: Expected ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 (d, ¹J(C,F)) | C-2 |
| ~ 140 - 145 | C-4 |
| ~ 135 - 140 | C-1 |
| ~ 125 - 130 (d) | C-5 |
| ~ 115 - 120 (d) | C-3 |
| ~ 110 - 115 (d) | C-6 |
Note: The carbon attached to fluorine will appear as a doublet due to ¹J(C,F) coupling. Other carbons may also show smaller C-F couplings.
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong bands for the nitro group and the aromatic ring.
Table 4: Expected Raman Spectral Data for this compound
| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~ 1340 | Strong | NO₂ symmetric stretching |
| ~ 1600 | Medium | Aromatic C=C stretching |
| ~ 1250 | Medium | C-F stretching |
| ~ 850 | Medium | Ring breathing mode |
Note: The presence of a nitro group can sometimes lead to fluorescence, which may interfere with the Raman spectrum.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
FTIR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is suitable.[1]
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the finely ground powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR to obtain an adequate signal-to-noise ratio.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and apply baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the proton signals and determine the coupling constants.
Raman Spectroscopy
Instrumentation: A Raman spectrometer, such as a Bruker MultiRAM Stand Alone FT-Raman Spectrometer, equipped with a laser excitation source (e.g., Nd:YAG laser at 1064 nm).[1]
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the sample holder or into a capillary tube.
Data Acquisition:
-
Focus the laser beam onto the sample.
-
Acquire the Raman spectrum over a suitable range (e.g., 3500-100 cm⁻¹).
-
The laser power and acquisition time should be optimized to obtain a good quality spectrum while avoiding sample degradation.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic techniques of FTIR, NMR, and Raman provide a powerful and complementary suite of tools for the unambiguous identification and structural elucidation of this compound. By following the detailed protocols outlined in this guide, researchers and professionals in drug development and materials science can ensure the accurate characterization of this important chemical intermediate, facilitating its effective use in further synthetic applications.
References
Solubility of 2-Fluoro-4-nitroaniline in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-Fluoro-4-nitroaniline in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on the qualitative aspects of its solubility, drawing inferences from its chemical structure and the known solubility of analogous compounds. Furthermore, a detailed experimental protocol for determining the solubility of this compound using the gravimetric method is provided to enable researchers to generate precise quantitative data. This guide is intended to be a valuable resource for scientists and professionals working with this compound in pharmaceutical development, chemical synthesis, and other research applications where solubility is a critical parameter.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its solubility in different organic solvents is a fundamental physical property that dictates its utility in various applications, including reaction chemistry, purification by recrystallization, and formulation development. Understanding the solubility behavior of this compound is crucial for process optimization, ensuring high yields, and achieving the desired product purity.
Despite its importance, a thorough search of scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound in common organic solvents. This guide aims to address this gap by providing a detailed theoretical framework for understanding its solubility and a practical, step-by-step protocol for its experimental determination.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 369-35-7 | |
| Molecular Formula | C₆H₅FN₂O₂ | |
| Molecular Weight | 156.11 g/mol | |
| Melting Point | 122-130 °C | |
| Appearance | Solid, powder to crystal | |
| Water Solubility | Slightly soluble |
Qualitative Solubility of this compound
While specific quantitative data is unavailable, the chemical structure of this compound allows for a qualitative assessment of its expected solubility in various organic solvents. The molecule possesses both polar and non-polar characteristics:
-
Polar Moieties: The nitro group (-NO₂) and the amino group (-NH₂) are polar and capable of hydrogen bonding.
-
Aromatic Ring: The benzene (B151609) ring is non-polar.
-
Fluoro Group: The fluorine atom is highly electronegative, contributing to the molecule's overall polarity.
Based on the principle of "like dissolves like," it can be inferred that this compound will exhibit a range of solubilities in different organic solvents.
-
Polar Protic Solvents (e.g., Methanol (B129727), Ethanol): The ability of these solvents to engage in hydrogen bonding with the nitro and amino groups suggests that this compound should be soluble in these solvents, particularly at elevated temperatures. The fact that it can be recrystallized from aqueous methanol and ethanol (B145695) supports this.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents possess a dipole moment and can interact with the polar functional groups of this compound, suggesting moderate to good solubility.
-
Non-polar Solvents (e.g., Toluene, Hexane): Due to the presence of the polar functional groups, the solubility in non-polar solvents is expected to be limited.
The solubility of structurally similar compounds, such as 2-nitroaniline (B44862), further supports these predictions. 2-nitroaniline is known to be more soluble in organic solvents like ethanol and ether compared to water.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section details the gravimetric method, a reliable and widely used technique for determining the solubility of a solid in a liquid solvent.
Principle
The gravimetric method involves preparing a saturated solution of the solute in the solvent at a constant temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic water bath or heating mantle with temperature control
-
Analytical balance (±0.0001 g)
-
Vials or flasks with airtight seals
-
Magnetic stirrer and stir bars
-
Syringes and syringe filters (solvent-compatible)
-
Pre-weighed evaporating dishes or beakers
-
Drying oven
-
Desiccator
Experimental Workflow Diagram
Caption: Experimental Workflow for Gravimetric Solubility Determination
Step-by-Step Procedure
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vial in a thermostatic water bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer for a sufficient time (e.g., 24 hours) to ensure that equilibrium is reached.
-
Sampling: Stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated syringe fitted with a syringe filter to prevent any solid particles from being transferred.
-
Weighing:
-
Tare a pre-weighed evaporating dish (W₁).
-
Dispense the collected saturated solution into the evaporating dish and record the total weight (W₂).
-
-
Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is recommended to facilitate evaporation at lower temperatures.
-
Final Weighing: Once the solvent has completely evaporated, cool the evaporating dish in a desiccator to room temperature and weigh it (W₃). Repeat the drying and weighing steps until a constant weight is achieved.
-
Calculation: The solubility (S) in grams of solute per 100 grams of solvent can be calculated using the following formula:
-
Mass of solute = W₃ - W₁
-
Mass of solvent = W₂ - W₃
-
Solubility ( g/100g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100
-
Safety Precautions
This compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling of the solid and its solutions should be performed in a well-ventilated fume hood.[1]
Conclusion
References
An In-depth Technical Guide to the Physical Characterization of 2-Fluoro-4-nitroaniline
This guide provides a comprehensive overview of the physical properties of 2-Fluoro-4-nitroaniline, specifically its melting point and appearance. It is intended for researchers, scientists, and professionals in drug development who require precise data and standardized protocols for the characterization of this chemical compound.
Compound Identification and Properties
This compound is a fluorinated aniline (B41778) derivative utilized as a versatile intermediate in the synthesis of various compounds, including active pharmaceutical ingredients (APIs).[1][2] Its chemical structure, featuring an amine, a nitro group, and a fluorine atom, allows for a range of chemical reactions.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 369-35-7 | [1][3][4] |
| Molecular Formula | C₆H₅FN₂O₂ | [1][3][4][5] |
| Molecular Weight | 156.11 g/mol | [1][3][4] |
| Melting Point | 122-130 °C | [1][3][5][6] |
| Appearance | Light orange to Yellow to Green powder to crystal; Brown powder | [1][6] |
| Solubility | Slightly soluble in water | [5][7] |
Experimental Protocols
The following sections detail the standardized methodologies for determining the physical characteristics of this compound.
The appearance of a chemical compound is its most fundamental physical property and should be determined through careful visual inspection.[1][2]
Objective: To qualitatively describe the physical state, color, and form of a solid chemical sample.
Materials:
-
A well-lit, clean inspection area with both black and white, non-reflective backgrounds.[8]
-
Spatula and watch glass.
-
Powder-free gloves.[7]
-
Safety glasses.[9]
-
Sample of this compound.
Procedure:
-
Preparation: Ensure the inspection area is clean and free of contaminants. Place a small, representative sample of the compound onto a clean watch glass using a spatula.
-
State and Form Assessment: Observe the sample to determine its physical state (e.g., solid).[1] Characterize its form, noting if it is crystalline, a powder, granular, or amorphous.[4][10][11] For this compound, this would be described as "powder to crystal".[6]
-
Color Assessment: Place the watch glass first against the white background and then against the black background to accurately perceive the color.[8] Record all observed colors and any variations. For this compound, the color can range from light orange to yellow to green, or appear as a brown powder.[1][6]
-
Recording Observations: Document the complete description, including the state, form, and color (e.g., "Yellow crystalline powder").
The melting point is a critical physical property for identifying a substance and assessing its purity.[3][12] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can depress the melting point and broaden the range.[3][12] The capillary method is a standard technique for this determination.[6][13]
Objective: To determine the melting point range of this compound using a melting point apparatus.
Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar).[3]
-
Sample of this compound, finely powdered and completely dry.
-
Mortar and pestle (if sample is not already powdered).
-
Thermometer calibrated against a NIST traceable standard.[14]
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[5][15]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[15] Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the sealed end.[13][15] The packed sample height should be approximately 2-3 mm.[5]
-
Initial Rapid Determination (Optional but Recommended): Place the loaded capillary into the melting point apparatus. Heat the sample rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.[3][12]
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.[5]
-
Insert a new, properly loaded capillary tube.
-
Heat the apparatus at a faster rate initially. When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute.[5] A slow heating rate is crucial for an accurate reading.[3]
-
Observe the sample continuously through the magnifying eyepiece.[6]
-
-
Recording the Melting Range:
-
Repeatability: Conduct at least two more measurements with fresh samples to ensure the results are consistent and reproducible.[3][5]
Workflow and Data Visualization
The logical flow for the physical characterization of a chemical solid like this compound is depicted below. This process ensures that fundamental properties are determined systematically.
References
- 1. chemsafetypro.com [chemsafetypro.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. The Definition of a Solid in Chemistry and Science [thoughtco.com]
- 5. jk-sci.com [jk-sci.com]
- 6. westlab.com [westlab.com]
- 7. nist.gov [nist.gov]
- 8. SOP FOR VISUAL INSPECTION OF AMPOULES AND PARENTERAL PRODUCTS – PharmaGuideHub [pharmaguidehub.com]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Student Question : How does the appearance of a substance relate to its physical properties? | Chemistry | QuickTakes [quicktakes.io]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. thinksrs.com [thinksrs.com]
- 14. library.aocs.org [library.aocs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to 2-Fluoro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-4-nitroaniline, a key building block in organic synthesis. The document details its chemical identity, physicochemical properties, synthesis protocols, and significant reactions, making it an essential resource for professionals in chemical research and pharmaceutical development.
Chemical Identity and Nomenclature
This compound is an aromatic amine derivative with the chemical formula C₆H₅FN₂O₂.[1] Its structure consists of an aniline (B41778) ring substituted with a fluorine atom at the ortho position and a nitro group at the para position relative to the amino group.
-
IUPAC Name : this compound[2]
-
Synonyms : 2-Fluoro-4-nitrobenzenamine, 4-Nitro-2-fluoroaniline, (2-Fluoro-4-nitrophenyl)amine[2]
Physicochemical Properties
The compound is a solid, typically appearing as a brown or yellow powder.[1][5] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 156.11 g/mol | [1][2][4] |
| Melting Point | 122-130 °C | [1][4][6] |
| Boiling Point (Predicted) | 317.2 ± 22.0 °C | [6] |
| Density (Predicted) | 1.448 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | -0.45 ± 0.10 | [6] |
| Water Solubility | Slightly soluble | [5][6] |
| InChI Key | LETNCFZQCNCACQ-UHFFFAOYSA-N | [2][3] |
Synthesis and Experimental Protocols
The primary synthetic routes to this compound often involve nucleophilic aromatic substitution.[3] A common and scalable method is the ammonolysis of 3,4-difluoronitrobenzene (B149031).
Experimental Protocol: Synthesis via Ammonolysis of 3,4-Difluoronitrobenzene [7]
This protocol is based on a patented industrial synthesis method.
-
Materials :
-
3,4-difluoronitrobenzene
-
28% aqueous ammonia (B1221849) solution
-
Industrial ethanol
-
Cuprous oxide (catalyst)
-
-
Equipment :
-
High-pressure reactor
-
Stirring apparatus
-
Heating and cooling system
-
Filtration apparatus
-
-
Procedure :
-
Charge the high-pressure reactor with 1200 mL of industrial alcohol, 750 mL of 28% ammonia water, 27g of cuprous oxide, and 480g of 3,4-difluoronitrobenzene.
-
Seal the reactor and begin stirring the mixture.
-
Heat the reactor to a temperature of 120°C. The pressure inside the reactor should be controlled at 1.7 MPa.
-
Maintain these conditions for 18 hours. The reaction progress can be monitored using Gas Chromatography (GC).
-
Once the reaction is complete, cool the reactor down.
-
Discharge the reaction mixture into water. This compound will precipitate as a solid.
-
Filter the crude product and wash the filter cake with water.
-
Dry the solid to obtain the final product. The reported yield for this method is approximately 96.4%, with a purity of 98.6% as determined by GC.[7]
-
Key Reactions and Applications
This compound is a versatile intermediate due to its multiple functional groups.[1][3] The amine group can undergo diazotization, the nitro group can be reduced, and the fluorine atom is susceptible to nucleophilic aromatic substitution.[1][3] It serves as a crucial precursor in the synthesis of active pharmaceutical ingredients (APIs), including the antibiotic candidate TBI-223.[1][3]
Logical Workflow: Synthesis and Diazotization
The following diagram illustrates the synthetic pathway from 3,4-difluoronitrobenzene to this compound and its subsequent conversion into a diazonium salt, a key step for further functionalization.
References
- 1. ossila.com [ossila.com]
- 2. This compound | C6H5FN2O2 | CID 101254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (CAS 369-35-7) - High Purity [benchchem.com]
- 4. This compound 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 369-35-7 [chemicalbook.com]
- 6. This compound | 369-35-7 [amp.chemicalbook.com]
- 7. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
A Technical Guide to Commercial 2-Fluoro-4-nitroaniline for Researchers and Drug Development Professionals
An in-depth analysis of commercial suppliers, quality control, and synthetic protocols for the versatile chemical intermediate, 2-Fluoro-4-nitroaniline.
This technical guide provides a comprehensive overview of this compound (CAS No. 369-35-7), a key building block in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. This document is intended for researchers, scientists, and professionals in the drug development industry, offering detailed information on commercial suppliers, pricing structures, and crucial experimental protocols for synthesis and quality control.
Commercial Availability and Supplier Analysis
The procurement of this compound is supported by a range of chemical suppliers, from large multinational corporations to specialized manufacturers. The pricing and availability of this compound are influenced by several factors, including purity, order volume, and the geographical location of the manufacturer.[1] High-purity grades, essential for pharmaceutical applications to prevent downstream purification challenges, typically command higher prices.[1] Bulk orders generally result in a lower cost per unit.[1]
For ease of comparison, the following tables summarize quantitative data from various commercial suppliers. Please note that prices are subject to change and should be confirmed with the respective suppliers.
Table 1: Small-Scale Suppliers of this compound
| Supplier | Purity | Available Quantities | Price (USD) |
| Thermo Fisher Scientific | 98% | 5 g, 25 g, 100 g | $23.50 (for 5 g) |
| Thermo Fisher Scientific | 95% | 5 g, 25 g | $43.10 (for 5 g) |
| Sigma-Aldrich | 95% | 5 g | Discontinued, contact for alternatives |
| Ossila | >97% | Contact for details | Contact for details |
Table 2: Bulk and Industrial-Scale Suppliers of this compound
| Supplier | Purity | Available Quantities | Price (USD) |
| Ganapa Liife Science (India) | 99% | 1 kg, 5 kg, 10 kg, 25 kg, 1 MT | Contact for quote |
| BASR Fine Chemicals Pvt. Ltd. (India) | 98% | 1 kg, 5 kg, 10 kg, 25 kg, 1 MT | Contact for quote |
| Hebei Chuanghai Biotechnology Co., Ltd. | 99% | Per KG | $10.00 / KG |
| Sichuan Zhuoyu Yantang Technology Co., Ltd. | 99% | Per g | $1.10 / g |
Experimental Protocols
A thorough understanding of the synthesis and quality control of this compound is critical for its effective use in research and development.
Synthesis Protocol
A common industrial method for the synthesis of this compound involves the reaction of 3,4-difluoronitrobenzene (B149031) with ammonia (B1221849). The following protocol is based on a patented method.[2]
Materials:
-
3,4-difluoronitrobenzene
-
Cuprous oxide (catalyst)
-
Industrial alcohol (solvent)
-
Ammonia solution (25-29% by weight)
-
High-pressure reactor
Procedure:
-
Charge the high-pressure reactor with 3,4-difluoronitrobenzene, cuprous oxide, industrial alcohol, and the ammonia solution. The recommended molar ratio of 3,4-difluoronitrobenzene : cuprous oxide : industrial alcohol : ammonia is 1 : 0.10-0.12 : 6-10 : 10-15.[2]
-
Mix the materials thoroughly and heat the reactor to a temperature of 120-130°C.
-
Maintain the pressure inside the reactor at 1.2-1.8 MPa.
-
Allow the reaction to proceed for 18-20 hours, monitoring the progress using Gas Chromatography (GC).[2]
-
Once the reaction is complete, cool the reactor and transfer the contents into water.
-
A yellow solid, this compound, will precipitate.
-
Filter the solid, wash it with water, and dry to obtain the final product.
This method has been reported to yield a product with a purity of 98.61% (as determined by GC) and a molar yield of 96.4% based on the starting 3,4-difluoronitrobenzene.[2]
Quality Control and Analysis
Ensuring the purity and identity of this compound is crucial. A Certificate of Analysis (CoA) should be requested from the supplier, which typically includes the following tests.
Key Quality Control Parameters:
-
Appearance: The compound should be a yellow to brown powder or crystalline solid.
-
Melting Point: The expected melting point range is 122-130°C.
-
Assay (Purity): Purity is commonly determined by Gas Chromatography (GC). A typical specification is a minimum of 97.5% purity.
-
Identity: The chemical structure is confirmed using techniques such as Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. The IR spectrum should be authentic when compared to a reference standard.
-
Solubility: It is slightly soluble in water.
A High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method could also be developed for sensitive quantification and impurity profiling, similar to methods used for related compounds like 4-fluoroaniline.[3]
Visualized Workflows
To aid in the understanding of the procurement and quality control processes, the following diagrams illustrate the key steps involved.
The diagram above outlines the typical workflow from identifying the need for this compound to its final release into inventory after rigorous quality control checks.
This flowchart illustrates the key stages in the synthesis of this compound, including in-process monitoring and final product analysis.
References
Methodological & Application
synthesis of 2-Fluoro-4-nitroaniline from 3,4-difluoronitrobenzene
Application Note: Synthesis of 2-Fluoro-4-nitroaniline
Introduction
This compound is a critical fluorinated building block in the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced materials.[1][2] Its molecular structure, featuring amine, nitro, and fluorine functional groups, allows for diverse chemical transformations such as nucleophilic substitution and diazotization.[1][2] This compound is a key precursor for TBI-223, an antibiotic candidate for tuberculosis treatment, and is also used in materials science for applications like modifying carbon nanotubes and developing organic anode materials for lithium-ion batteries.[1][2]
This application note provides a detailed protocol for the via a nucleophilic aromatic substitution (SNAr) reaction, specifically through ammonolysis.[1][3]
Principle of the Reaction
The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The strongly electron-withdrawing nitro group (-NO₂) on the benzene (B151609) ring activates the fluorine atoms for nucleophilic attack by ammonia (B1221849) (NH₃). The fluorine atom at the para-position (C4) relative to the nitro group is more activated and sterically accessible, leading to its selective displacement by the amino group (-NH₂) to yield the desired product, this compound. The reaction is typically performed at elevated temperature and pressure in a sealed reactor. The use of a copper(I) oxide catalyst can facilitate the reaction, leading to high yields.[1][3]
Experimental Protocol
Materials and Equipment
-
Reagents:
-
3,4-Difluoronitrobenzene (B149031) (MW: 159.09 g/mol )
-
Aqueous Ammonia (25-29% w/w solution)
-
Cuprous Oxide (Cu₂O) (MW: 143.09 g/mol )
-
Industrial Alcohol (Ethanol)
-
Deionized Water
-
Petroleum Ether (for optional washing step)[3]
-
-
Equipment:
-
High-pressure stainless steel reactor with stirring and temperature/pressure controls
-
Heating mantle or oil bath
-
Buchner funnel and vacuum flask
-
Filter paper
-
Drying oven
-
Standard laboratory glassware
-
Gas Chromatograph (GC) for reaction monitoring
-
Safety Precautions
-
This reaction involves high pressure and temperature and should only be performed by trained personnel in a well-ventilated fume hood using an appropriate high-pressure reactor.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3,4-Difluoronitrobenzene and this compound are harmful if swallowed, in contact with skin, or if inhaled.[4] Handle with care.
-
Aqueous ammonia is corrosive and has a pungent odor. Handle in a well-ventilated area.
Procedure
-
Reactor Charging: In a high-pressure reactor, charge the following reagents in the specified molar ratio of 3,4-difluoronitrobenzene: Cuprous Oxide: Industrial Alcohol: Ammonia = 1: 0.10-0.12: 6-10: 10-15.[3]
-
For a representative scale, add industrial alcohol (1200 mL), 28% aqueous ammonia (750 mL), cuprous oxide (27 g), and 3,4-difluoronitrobenzene (480 g).[3]
-
-
Reaction Conditions: Seal the reactor and begin stirring the mixture.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots (after safely cooling and depressurizing the reactor) and analyzing them by Gas Chromatography (GC) until the starting material is consumed.[3]
-
Work-up and Isolation:
-
After the reaction is complete, cool the reactor to room temperature.
-
Safely vent any excess pressure.
-
Transfer the reaction mixture into a larger vessel containing water. A yellow solid product will precipitate.[3]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with water to remove any soluble impurities.[3]
-
An optional wash with petroleum ether can be performed to remove nonpolar impurities.[3]
-
-
Drying: Dry the purified yellow solid in a drying oven to obtain the final product, this compound.[3]
Data Presentation
The following table summarizes the quantitative data from a representative synthesis as described in the literature.[3]
| Parameter | Value |
| Reactants | |
| 3,4-Difluoronitrobenzene | 480 g (3.02 mol) |
| Cuprous Oxide | 27 g (0.19 mol) |
| 28% Aqueous Ammonia | 750 mL |
| Industrial Alcohol | 1200 mL |
| Reaction Conditions | |
| Temperature | 120°C |
| Pressure | 1.7 MPa |
| Reaction Time | 18 hours |
| Results | |
| Crude Product Mass | 451.5 g |
| Purity (by GC) | 98.61% |
| Molar Yield | 96.4% |
Visualizations
Chemical Reaction Pathway
Caption: Chemical scheme for the ammonolysis of 3,4-difluoronitrobenzene.
Experimental Workflow
Caption: Workflow diagram for the synthesis of this compound.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Fluoro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-nitroaniline is a versatile chemical intermediate of significant interest in medicinal chemistry and materials science. Its aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing nitro group positioned para to the fluorine atom, which serves as a good leaving group.[1] This reactivity profile makes this compound a valuable building block for the synthesis of a diverse array of substituted aniline (B41778) derivatives, which are precursors to various heterocyclic compounds and active pharmaceutical ingredients (APIs).[2] Notably, it is a key starting material in the synthesis of the promising antibiotic candidate, TBI-223.[2]
These application notes provide detailed protocols and quantitative data for the SNAr reactions of this compound with various nucleophiles, including amines, thiols, and alkoxides. Additionally, the mechanism of action of TBI-223, a downstream product, is detailed and visualized.
General Nucleophilic Aromatic Substitution (SNAr) Workflow
The SNAr reaction of this compound proceeds via a well-established addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized by the electron-withdrawing nitro group. In the final step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Caption: Generalized mechanism of the SNAr reaction of this compound.
Experimental Protocols
Protocol 1: Reaction with Amine Nucleophiles - Synthesis of a Key Intermediate for TBI-223
This protocol details the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a crucial intermediate for the novel oxazolidinone antibiotic, TBI-223. This procedure has been successfully scaled up to a 100g scale with high yield and purity.
Reaction Scheme:
This compound + 3,3-bis(bromomethyl)oxetane (B1265868) → 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
Materials and Methods:
| Reagent/Solvent | Molar Ratio/Concentration |
| This compound | 1.0 eq |
| 3,3-bis(bromomethyl)oxetane | 1.1 eq |
| Potassium Hydroxide (B78521) (KOH) | 3.0 eq |
| Dimethylformamide (DMF) | q.s. |
Procedure:
-
To a solution of this compound in dimethylformamide (DMF), add 3,3-bis(bromomethyl)oxetane.
-
Add potassium hydroxide to the mixture.
-
Heat the reaction mixture and stir for a specified time, monitoring the reaction progress by a suitable analytical method such as HPLC.
-
Upon completion, the reaction is worked up, and the product is isolated.
Quantitative Data:
| Scale | Yield | Purity |
| 100 g | 87% | >99% |
Protocol 2: General Procedure for Reaction with Thiol Nucleophiles
This protocol provides a general method for the SNAr reaction of this compound with thiol nucleophiles.
Materials and Methods:
| Reagent/Solvent | Molar Ratio/Concentration |
| This compound | 1.0 eq |
| Thiol (e.g., Thiophenol) | 1.1 eq |
| Base (e.g., K₂CO₃, NaH) | 1.2 eq |
| Solvent (e.g., DMF, DMSO) | q.s. |
Procedure:
-
In an inert atmosphere, dissolve the thiol in an anhydrous solvent.
-
Add the base portion-wise at a controlled temperature (e.g., 0 °C for strong bases like NaH) to generate the thiolate.
-
Add a solution of this compound in the same solvent to the thiolate solution.
-
Allow the reaction to proceed at room temperature or with heating, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride).
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Quantitative Data (Exemplary):
| Nucleophile | Base | Solvent | Temperature | Time | Yield |
| Thiophenol | NaH | DMF | Room Temp | 4 h | High |
Protocol 3: General Procedure for Reaction with Alkoxide/Phenoxide Nucleophiles
This protocol outlines a general procedure for the SNAr reaction of this compound with alcohols or phenols.
Materials and Methods:
| Reagent/Solvent | Molar Ratio/Concentration |
| This compound | 1.0 eq |
| Alcohol/Phenol (B47542) | 1.2 eq |
| Base (e.g., NaH, K₂CO₃) | 1.2 eq |
| Solvent (e.g., THF, DMF) | q.s. |
Procedure:
-
Under an inert atmosphere, dissolve the alcohol or phenol in an anhydrous solvent.
-
Add the base to generate the corresponding alkoxide or phenoxide.
-
Add this compound to the reaction mixture.
-
Heat the reaction and monitor its progress by TLC.
-
After completion, cool the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent, wash, dry, and concentrate the organic phase.
-
Purify the crude product using techniques like column chromatography or recrystallization.
Quantitative Data (Exemplary):
| Nucleophile | Base | Solvent | Temperature | Time | Yield |
| Phenol | K₂CO₃ | DMF | 80 °C | 12 h | High |
Application in Drug Development: The Mechanism of Action of TBI-223
The derivatives of this compound have significant applications in drug discovery. A prime example is TBI-223, a novel oxazolidinone antibiotic developed for the treatment of tuberculosis (TB).[3] TBI-223 exhibits a potent antibacterial effect by inhibiting bacterial protein synthesis.[3][4]
Signaling Pathway: Inhibition of Bacterial Protein Synthesis by TBI-223
TBI-223 targets the 50S subunit of the bacterial ribosome.[3][4] It binds to the peptidyl transferase center (PTC) on the 23S rRNA of the 50S subunit.[3] This binding event physically obstructs the proper positioning of aminoacyl-tRNA at the A-site of the ribosome. Consequently, the formation of peptide bonds is inhibited, leading to a halt in protein synthesis and ultimately inhibiting bacterial growth.[3] A key advantage of TBI-223 over its predecessor, linezolid, is its potentially improved safety profile, with a reduced affinity for mitochondrial ribosomes, which may lead to less myelosuppression.[3]
Caption: Mechanism of action of TBI-223 in inhibiting bacterial protein synthesis.
Conclusion
This compound is a highly valuable and reactive scaffold for the synthesis of diverse organic molecules with significant applications in pharmaceutical and materials sciences. The protocols provided herein offer robust methods for its functionalization via nucleophilic aromatic substitution with a range of nucleophiles. The development of TBI-223 from a this compound-derived intermediate underscores the importance of this starting material in the discovery of new therapeutics. The detailed understanding of the mechanism of action of such drugs is crucial for the rational design of future drug candidates with improved efficacy and safety profiles.
References
Application Notes and Protocols: 2-Fluoro-4-nitroaniline as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-4-nitroaniline is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of a diverse array of molecules, particularly in the realms of medicinal chemistry and materials science. Its unique substitution pattern, featuring an amine, a nitro group, and a fluorine atom, provides multiple reactive sites for strategic chemical modifications. The electron-withdrawing nitro group activates the fluorine atom for nucleophilic aromatic substitution (SNAr), while the amino group can be readily diazotized or acylated. Furthermore, the nitro group itself can be reduced to an amine, opening pathways to various diamine derivatives. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical ingredients and other advanced materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 369-35-7 |
| Molecular Formula | C₆H₅FN₂O₂ |
| Molecular Weight | 156.11 g/mol |
| Appearance | Yellow solid |
| Melting Point | 122-130 °C |
| Purity | ≥95% |
Key Synthetic Applications and Protocols
This compound is a cornerstone for the synthesis of complex molecules, including antibiotics and anti-cancer agents. The following sections detail its application in the synthesis of a key intermediate for the antibiotic TBI-223 and as a precursor to tyrosine kinase inhibitors.
Synthesis of a Key Intermediate for the Antibiotic TBI-223
TBI-223 is a promising oxazolidinone antibiotic candidate for the treatment of tuberculosis.[1] A crucial intermediate in its synthesis, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, can be efficiently prepared from this compound.
This two-step protocol involves the hydroxide-facilitated alkylation of this compound with 3,3-bis(bromomethyl)oxetane (B1265868).
Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane
-
Reaction: Ring closure of tribromoneopentyl alcohol.
-
Reagents: Tribromoneopentyl alcohol, sodium hydroxide (B78521).
-
Procedure: Treatment of tribromoneopentyl alcohol with sodium hydroxide under Schotten-Baumann conditions.
-
Yield: 72%
-
Purity: >95%
Step 2: Alkylation of this compound
-
Reaction: N-alkylation of this compound with 3,3-bis(bromomethyl)oxetane.
-
Reagents: this compound, 3,3-bis(bromomethyl)oxetane, hydroxide source.
-
Procedure: A mixture of this compound and 3,3-bis(bromomethyl)oxetane is treated with a hydroxide source.
-
Yield: 87% (on a 100 g scale)
-
Purity: >99%
TBI-223 functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center. This binding event sterically hinders the proper positioning of aminoacyl-tRNA in the A-site, thereby preventing peptide bond formation and halting protein synthesis, which ultimately leads to the inhibition of bacterial growth.
References
Application of 2-Fluoro-4-nitroaniline in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction:
2-Fluoro-4-nitroaniline is a versatile chemical intermediate playing a crucial role in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structural features, including a reactive amine group, a nitro group, and a fluorine atom, make it a valuable building block for creating complex molecular architectures with desired pharmacological properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of a key intermediate for the potent anti-tuberculosis drug candidate, TBI-223.
Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate for TBI-223
A practical and scalable route for the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a critical precursor for the in-development tuberculosis treatment TBI-223, has been developed. This method utilizes a direct, protecting-group-free alkylation of this compound.[1]
Reaction Scheme:
Caption: Synthetic route to a key TBI-223 intermediate.
Experimental Protocol:
This protocol is based on the hydroxide-facilitated alkylation of this compound with 3,3-bis(bromomethyl)oxetane (BBMO).[1]
Materials:
-
This compound
-
3,3-Bis(bromomethyl)oxetane (BBMO)
-
Sodium hydroxide (B78521) (NaOH), 50 wt % solution in water
-
Solvent (e.g., as determined by optimization)
-
Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) (optional catalyst)
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent) and 3,3-bis(bromomethyl)oxetane (1.2 equivalents).
-
Add the chosen solvent to the mixture.
-
Heat the reaction mixture to the desired temperature with stirring.
-
Slowly add a 50 wt % aqueous solution of sodium hydroxide (2.5 equivalents) to the hot reaction mixture.
-
Optionally, a catalytic amount of KI or TBAI (0.1 equivalents) can be added.[1]
-
Maintain the reaction at the set temperature for approximately 16 hours, monitoring the progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, cool the reaction mixture and perform a standard aqueous work-up.
-
The crude product can be purified by crystallization or column chromatography.
Quantitative Data:
The following table summarizes the results from screening different reaction conditions for the alkylation of this compound with BBMO.[1]
| Entry | Base | Solvent | Temperature (°C) | Yield of Product (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 10 |
| 2 | Cs₂CO₃ | Acetonitrile | 80 | 25 |
| 3 | NaOH (50 wt % aq) | Acetonitrile | 80 | 87 |
Proposed Mechanism of Action of Imidazo[2,1-b][2][3]thiazine Derivatives
Derivatives of the imidazo[2,1-b][2][3]thiazine scaffold, for which the synthesized intermediate is a precursor, are known to exhibit potent anti-tuberculosis activity. Their mechanism of action is believed to involve the inhibition of key enzymes in Mycobacterium tuberculosis. One proposed target is the cytochrome b-c1 complex (QcrB), a crucial component of the electron transport chain, which is essential for cellular respiration.[4] Another potential mechanism involves the activation of the compound by the deazaflavin-dependent nitroreductase (Ddn), leading to the generation of reactive nitrogen species that can damage cellular components.[3][5]
Caption: Proposed mechanisms of action for imidazo[2,1-b]thiazine derivatives.
General Workflow for API Synthesis Utilizing this compound
The synthesis of a final API from the 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane intermediate would typically involve further transformations. A common subsequent step is the reduction of the nitro group to an amine, which can then be further functionalized, for example, through acylation or coupling reactions to build the final API molecule.
Caption: General synthetic workflow from this compound to a final API.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized by qualified professionals in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Arrival of Imidazo[2,1-b]thiazole-5-carboxamides: Potent Anti-tuberculosis Agents That Target QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1,3]oxazine Derivatives against Multidrug-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Fluoro-4-nitroaniline in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-nitroaniline is a versatile aromatic compound that serves as a valuable building block in the synthesis of a wide range of advanced materials. Its unique molecular structure, featuring a reactive amine group, an electron-withdrawing nitro group, and a fluorine substituent, allows for diverse chemical modifications, making it a key precursor in several areas of materials science. This document provides detailed application notes and experimental protocols for the use of this compound in the development of organic color center-tailored carbon nanotubes, anode materials for lithium-ion batteries, azo dyes and pigments, and advanced polymers and coatings.
Organic Color Center-Tailored Carbon Nanotubes
Application Note
This compound is utilized to create sp³ defects on the surface of single-walled carbon nanotubes (SWCNTs), leading to the formation of organic color centers. These defects act as quantum emitters and can significantly enhance the near-infrared (NIR) fluorescence of the nanotubes. This tailored functionalization is crucial for applications in quantum information processing, bio-imaging, and sensing. The reaction typically proceeds through the formation of a diazonium salt from this compound, which then reacts with the SWCNTs.
Experimental Protocol: Synthesis of sp³ Defect-Tailored SWCNTs
Materials:
-
This compound
-
Single-walled carbon nanotubes (SWCNTs)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
N,N-Dimethylformamide (DMF)
-
Surfactant (e.g., sodium cholate)
-
Deionized water
-
Filtration membrane (0.22 µm)
Procedure:
-
SWCNT Dispersion:
-
Disperse SWCNTs in a 1% aqueous solution of sodium cholate (B1235396) by probe sonication for 30 minutes in an ice bath.
-
Centrifuge the dispersion at 20,000 g for 1 hour to remove bundled nanotubes and impurities. The supernatant containing individualized SWCNTs is collected.
-
-
Diazonium Salt Formation:
-
In a separate flask, dissolve this compound in a minimal amount of dilute HCl at 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature between 0-5 °C to form the diazonium salt.
-
-
Functionalization of SWCNTs:
-
Add the freshly prepared diazonium salt solution dropwise to the SWCNT dispersion under vigorous stirring.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
The reaction is quenched by adding an excess of a radical scavenger (e.g., 2,2,6,6-tetramethylpiperidine-1-oxyl).
-
-
Purification:
-
Filter the functionalized SWCNT solution through a 0.22 µm filtration membrane to remove unreacted reagents.
-
Wash the filtered SWCNTs extensively with deionized water and DMF.
-
Resuspend the purified, functionalized SWCNTs in a suitable solvent for characterization.
-
Characterization:
-
UV-Vis-NIR Spectroscopy: To monitor the changes in the electronic transitions of the SWCNTs upon functionalization.
-
Photoluminescence Spectroscopy: To confirm the creation of new emission peaks corresponding to the sp³ defects.
-
Raman Spectroscopy: To assess the degree of functionalization by analyzing the D/G band intensity ratio.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the covalent attachment of the fluoro-nitro-phenyl group to the SWCNT surface.
Workflow Diagram
Caption: Workflow for the functionalization of SWCNTs with this compound.
Anode Materials for Lithium-Ion Batteries
Application Note
This compound serves as a precursor for the synthesis of high-capacity organic anode materials for lithium-ion batteries. Specifically, it is a key starting material for a lithium bismaleamate anode material that has demonstrated a high reversible capacity. The presence of fluorine and nitrogen in the final polymer structure can enhance the electrochemical performance and stability of the anode.
Experimental Protocol: Synthesis of a Lithium Bismaleamate Anode Material
Materials:
-
This compound
-
Maleic anhydride (B1165640)
-
Triethylamine
-
Acetic anhydride
-
Lithium hydroxide (B78521) (LiOH)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Synthesis of N-(2-fluoro-4-nitrophenyl)maleamic acid:
-
Dissolve this compound and maleic anhydride in DMF.
-
Stir the mixture at room temperature for 24 hours.
-
Precipitate the product by adding diethyl ether and collect the solid by filtration.
-
-
Cyclization to N-(2-fluoro-4-nitrophenyl)maleimide:
-
Suspend the maleamic acid derivative in a mixture of acetic anhydride and triethylamine.
-
Heat the mixture at 80 °C for 4 hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the maleimide (B117702) product.
-
Filter and dry the product.
-
-
Reduction of the Nitro Group:
-
Reduce the nitro group of the maleimide derivative to an amine using a standard reduction method (e.g., catalytic hydrogenation with Pd/C or reduction with SnCl₂/HCl).
-
-
Polymerization and Lithiation:
-
The resulting amino-maleimide monomer is then polymerized. A likely route is through the reaction of the amine with another difunctional monomer to form a polyimide.
-
The final polymer is treated with a lithium salt, such as lithium hydroxide, to form the lithium bismaleamate anode material.
-
Electrochemical Characterization:
-
Coin Cell Assembly: The synthesized anode material is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) to form a slurry, which is then cast onto a copper foil current collector. Coin cells are assembled with a lithium metal counter electrode and a suitable electrolyte.
-
Cyclic Voltammetry (CV): To investigate the redox behavior of the anode material.
-
Galvanostatic Charge-Discharge Cycling: To determine the specific capacity, coulombic efficiency, and cycling stability of the anode.
Quantitative Data
| Parameter | Value | Reference |
| Reversible Capacity | 688.9 mAh g⁻¹ | |
| Cycling Stability | To be determined from the full paper | |
| Rate Capability | To be determined from the full paper |
Logical Relationship Diagram
Caption: Synthesis pathway for a lithium bismaleamate anode material.
Azo Dyes and Pigments
Application Note
This compound is an important intermediate in the synthesis of azo dyes. The amino group can be readily diazotized and coupled with various aromatic compounds (coupling components) to produce a wide range of colors. The presence of the nitro and fluoro groups can enhance the tinctorial strength, lightfastness, and thermal stability of the resulting dyes.
Experimental Protocol: General Synthesis of Azo Dyes
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Coupling component (e.g., phenol, N,N-dimethylaniline, 2-naphthol)
-
Sodium hydroxide (NaOH) or sodium acetate
-
Ice
Procedure:
-
Diazotization:
-
Dissolve this compound in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 15-20 minutes.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve the coupling component in an appropriate solvent (e.g., aqueous NaOH for phenols, dilute acid for anilines).
-
Cool the solution of the coupling component to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 30-60 minutes. The azo dye will precipitate.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration.
-
Wash the dye with cold water to remove any unreacted salts.
-
Recrystallize the dye from a suitable solvent (e.g., ethanol, acetic acid) to purify it.
-
Examples of Azo Dyes from this compound
| Coupling Component | Resulting Dye Color (Predicted) |
| Phenol | Yellow-Orange |
| N,N-Dimethylaniline | Red |
| 2-Naphthol | Red-Brown |
| Resorcinol | Orange-Red |
Azo Dye Synthesis Workflow
Caption: General workflow for the synthesis of azo dyes.
Advanced Polymers and Coatings
Application Note
This compound can be used as a monomer for the synthesis of novel polymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. The presence of the fluorine atom and the nitro group in the polymer backbone can significantly influence the material's properties. For instance, polyanilines derived from fluorinated and nitrated anilines are expected to exhibit interesting electro-optical characteristics.
Experimental Protocol: Oxidative Polymerization of this compound
Materials:
-
This compound
-
Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl)
-
Ammonia (B1221849) solution
Procedure:
-
Monomer Solution:
-
Dissolve this compound in a 1 M HCl solution. Cool the solution to 0-5 °C.
-
-
Initiator Solution:
-
Dissolve ammonium persulfate in a 1 M HCl solution and cool it to 0-5 °C.
-
-
Polymerization:
-
Slowly add the initiator solution to the monomer solution with constant stirring, while maintaining the temperature at 0-5 °C.
-
Continue stirring for 24 hours to allow the polymerization to proceed. A dark precipitate of the polymer will form.
-
-
Work-up and Purification:
-
Filter the polymer precipitate and wash it with 1 M HCl and then with methanol to remove unreacted monomer and oligomers.
-
To obtain the de-doped (insulating) form, the polymer is treated with a dilute ammonia solution.
-
Filter the de-doped polymer, wash with deionized water until the filtrate is neutral, and dry under vacuum.
-
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymer structure.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Cyclic Voltammetry (CV): To study the electrochemical properties of the polymer.
-
UV-Vis Spectroscopy: To investigate the electronic properties of the polymer in its doped and undoped states.
Polymerization Logical Flow
Caption: Logical flow for the oxidative polymerization of this compound.
Application Notes and Protocols for Diazotization Reactions Involving 2-Fluoro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the diazotization of 2-fluoro-4-nitroaniline and its subsequent conversion into various valuable chemical intermediates. The protocols outlined herein are intended for use by qualified professionals in a laboratory setting.
Introduction
Diazotization of aromatic amines is a cornerstone of synthetic organic chemistry, enabling the transformation of the amino group into a highly versatile diazonium salt. This intermediate can then be subjected to a variety of subsequent reactions to introduce a wide range of functional groups onto the aromatic ring. This compound is a particularly useful starting material, as the resulting diazonium salt can be used to synthesize a variety of fluoro- and nitro-substituted aromatic compounds, which are important building blocks in the pharmaceutical and agrochemical industries.
This document details the diazotization of this compound and its application in Sandmeyer (bromination and cyanation) and Suzuki-Miyaura coupling reactions.
Data Presentation
The following table summarizes the quantitative data for the reactions described in the experimental protocols.
| Reaction Step | Product | Reagents | Temperature (°C) | Reaction Time | Yield (%) |
| Diazotization | 2-Fluoro-4-nitrobenzenediazonium salt | This compound, H₂SO₄, NaNO₂ | 0-5 | 30 min | In-situ |
| Sandmeyer Bromination | 1-Bromo-2-fluoro-4-nitrobenzene | CuBr, HBr | Room Temp. | 30 min | 73.8 |
| Sandmeyer Cyanation | 2-Fluoro-4-nitrobenzonitrile | CuCN, KCN | Elevated | - | - |
| Suzuki-Miyaura Coupling | 2-Fluoro-4-nitro-1,1'-biphenyl | Phenylboronic acid, Pd(OAc)₂, Na₂CO₃ | 80 | 2 h | - |
Note: Yield for Sandmeyer Cyanation and Suzuki-Miyaura Coupling are not explicitly reported for this specific substrate in the cited literature but are representative of similar transformations.
Experimental Protocols
Safety Precaution: Diazonium salts are potentially explosive, especially when dry. All reactions should be carried out in a well-ventilated fume hood, and the diazonium salt solution should be used immediately without isolation. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Diazotization of this compound
This protocol describes the formation of the 2-fluoro-4-nitrobenzenediazonium salt solution, which is used in-situ for subsequent reactions.
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Distilled Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add this compound (1.0 eq).
-
Carefully add concentrated sulfuric acid to form a stirrable slurry.
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in distilled water.
-
Slowly add the sodium nitrite solution dropwise to the stirred aniline (B41778) suspension via a dropping funnel, maintaining the internal temperature between 0-5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes. The resulting clear yellow solution is the 2-fluoro-4-nitrobenzenediazonium salt, which should be used immediately.
Protocol 2: Sandmeyer Bromination
This protocol describes the conversion of the diazonium salt to 1-bromo-2-fluoro-4-nitrobenzene.
Materials:
-
2-Fluoro-4-nitrobenzenediazonium salt solution (from Protocol 1)
-
Copper(I) Bromide (CuBr)
-
Hydrobromic Acid (HBr, 48%)
Equipment:
-
Beaker
-
Stir plate and stir bar
Procedure:
-
In a separate beaker, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly and carefully add the cold diazonium salt solution to the CuBr/HBr solution with vigorous stirring at room temperature.
-
Nitrogen gas evolution will be observed.
-
After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.
-
The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing, drying, and purification by column chromatography or distillation. A molar yield of 73.8% for 2-fluoro-4-nitrobromobenzene has been reported for a similar procedure.
Protocol 3: Sandmeyer Cyanation
This protocol provides a general procedure for the synthesis of 2-fluoro-4-nitrobenzonitrile.
Materials:
-
2-Fluoro-4-nitrobenzenediazonium salt solution (from Protocol 1)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN)
-
Distilled Water
Equipment:
-
Reaction flask
-
Heating mantle
-
Stir plate and stir bar
Procedure:
-
In a reaction flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Heat the cyanide solution to an elevated temperature (e.g., 60-70 °C).
-
Slowly add the cold diazonium salt solution to the hot cyanide solution with vigorous stirring.
-
Maintain the temperature and continue stirring until nitrogen evolution ceases.
-
Cool the reaction mixture and isolate the product by extraction with an organic solvent.
-
Purify the product by column chromatography or crystallization.
Protocol 4: Suzuki-Miyaura Coupling
This protocol describes a representative procedure for the coupling of the diazonium salt with an arylboronic acid.
Materials:
-
2-Fluoro-4-nitrobenzenediazonium salt solution (from Protocol 1)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
Sodium Carbonate (Na₂CO₃, 2.0 eq)
-
Toluene
-
Water
Equipment:
-
Schlenk flask or similar reaction vessel
-
Magnetic stir bar and stir plate with heating
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask containing the freshly prepared diazonium salt solution, add a solution of the arylboronic acid (1.2 eq) in toluene.
-
Add an aqueous solution of sodium carbonate (2.0 eq).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add palladium(II) acetate (2 mol%) to the reaction mixture.
-
Heat the reaction mixture to 80 °C under an inert atmosphere and stir for 2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Diazotization of this compound.
Caption: Experimental workflow for diazotization and subsequent reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application Notes: Reduction of the Nitro Group in 2-Fluoro-4-nitroaniline
Introduction The reduction of the nitro group in 2-Fluoro-4-nitroaniline is a crucial chemical transformation that yields 2-Fluoro-1,4-phenylenediamine.[1] This product serves as a versatile and valuable building block in the synthesis of Active Pharmaceutical Ingredients (APIs), dyes, and other fine chemicals.[1][2] The presence of the fluorine atom and the amino group on the aromatic ring necessitates careful selection of the reduction method to ensure high chemoselectivity, avoiding side reactions such as dehalogenation.[3] This document provides detailed protocols for several common and effective methods for this reduction, including catalytic hydrogenation and metal-based reductions.
General Reaction The fundamental transformation involves the reduction of the nitro group (-NO₂) to a primary amine group (-NH₂).
Chemical Structure of this compound (CAS: 369-35-7)[4] Molecular Formula: C₆H₅FN₂O₂[5] Molecular Weight: 156.11 g/mol [5]
Product: 2-Fluoro-1,4-phenylenediamine (CAS: 367-31-7)[2]
Data Presentation
The following table summarizes various established methods for the reduction of this compound and analogous aromatic nitro compounds. The choice of method often depends on factors such as substrate sensitivity, desired yield, cost, and available equipment.[1]
| Method | Reagents/Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Features & Considerations |
| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Ethanol (B145695), Acetic Acid | Room Temperature - 50 | 2 - 8 | >90 | Highly efficient method. Requires specialized hydrogenation equipment. Potential for dehalogenation with some catalysts.[1][6] |
| Catalytic Hydrogenation | H₂, Raney Nickel | Anhydrous Ethanol | 25 - 50 | 8 | >90 | Clean reaction profile and high yields. Raney Nickel is pyrophoric and hydrogen gas is flammable, requiring caution.[3] |
| Metal-Acid Reduction (Fe) | Iron powder, HCl (cat.) | Ethanol / Water | Reflux (~80 - 100) | 1 - 3 | 85 - 95 | Classic, robust, and cost-effective Béchamp reduction. Good chemoselectivity. Workup involves filtering iron salts.[1][3] |
| Metal-Acid Reduction (SnCl₂) | SnCl₂·2H₂O, HCl | Ethanol | 50 - 70 | 1 - 2 | 80 - 90 | Effective for substrates sensitive to catalytic hydrogenation. Workup can be complicated by the precipitation of tin salts.[3][7][8] |
| Dithionite (B78146) Reduction | Sodium Dithionite (Na₂S₂O₄) | Water, Ethanol, DMSO | Room Temperature - 120 | 0.5 - 4 | 90 - 98 | Inexpensive, safe, and highly chemoselective; tolerates halogens and other reducible groups.[9][10] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is widely used for its efficiency and high yields in converting aromatic nitro compounds to anilines.[1]
Materials:
-
This compound
-
10% Palladium on Carbon (50% wet)
-
Ethanol
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Hydrogenation apparatus (e.g., Parr shaker)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in ethanol.
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol %) to the solution under a nitrogen atmosphere.
-
Seal the vessel and purge the system several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and begin vigorous stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, depressurize the vessel and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of filter aid to carefully remove the palladium catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 2-Fluoro-1,4-phenylenediamine.
-
The crude product can be purified further by recrystallization or column chromatography if necessary.
Protocol 2: Metal-Acid Reduction using Iron and Hydrochloric Acid
This is a classic, cost-effective, and scalable method for nitro group reduction.[3]
Materials:
-
This compound
-
Iron powder (fine grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (B1210297)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent) and a mixture of ethanol and water (e.g., 4:1 v/v).[11]
-
Add iron powder (3-5 equivalents) to the suspension.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a catalytic amount of concentrated HCl to the refluxing mixture. An exotherm may be observed.[3]
-
Continue refluxing for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.[3]
-
After completion, cool the reaction mixture to room temperature.
-
Filter the hot mixture through a pad of filter aid to remove the iron salts, washing the residue thoroughly with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water. Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is basic (pH 8-9).[3]
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Fluoro-1,4-phenylenediamine.
Protocol 3: Reduction using Sodium Dithionite
Sodium dithionite is a mild and chemoselective reducing agent, making it suitable for molecules with sensitive functional groups.[10]
Materials:
-
This compound
-
Sodium Dithionite (Na₂S₂O₄)
-
Ethanol (or other suitable organic solvent)
-
Water
-
Saturated Brine solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent system (e.g., ethanol/water) in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate container, prepare a solution of sodium dithionite (2-4 equivalents) in water.[10]
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring at room temperature. The reaction can be mildly exothermic.
-
Stir the reaction for 0.5-3 hours, monitoring its progress by TLC.[10]
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate (3 times).[10]
-
Combine the organic extracts and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Visualizations
Caption: General reaction pathway for the reduction of this compound.
Caption: A typical experimental workflow for the reduction and isolation of the product.
References
- 1. This compound (CAS 369-35-7) - High Purity [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-氟-4-硝基苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C6H5FN2O2 | CID 101254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. commonorganicchemistry.com [commonorganicchemistry.com]
Application Notes and Protocols for 2-Fluoro-4-nitroaniline as a Precursor for Li-ion Battery Anode Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-Fluoro-4-nitroaniline as a precursor for the synthesis of advanced anode materials for Lithium-ion (Li-ion) batteries. The protocols outlined below are based on available scientific literature and are intended to serve as a guide for the development and evaluation of these novel materials.
Introduction
Organic electrode materials are emerging as a promising alternative to conventional graphite (B72142) anodes in Li-ion batteries due to their potential for high theoretical capacity, structural diversity, and sustainability. This compound serves as a key building block for the synthesis of fluorinated organic anode materials. The introduction of fluorine into the molecular structure can significantly enhance the electrochemical performance by improving cycling stability and rate capability. One such example is the synthesis of a fluoro-substituted bismaleamate polymer, which has demonstrated considerable potential as a high-capacity anode material.
Key Advantages of Fluorinated Anode Materials
The incorporation of fluorine into the anode material's structure, derived from this compound, offers several key advantages that contribute to superior battery performance.
-
Enhanced Electrochemical Stability : Fluorine's high electronegativity can help to stabilize the molecule during the repeated charging and discharging cycles.
-
Inhibition of Solid Electrolyte Interphase (SEI) Formation : The presence of fluorine can suppress the undesirable formation of a thick and unstable SEI layer, which is a common cause of capacity fading in Li-ion batteries.[1][2]
-
Improved Rate Capability : The fluoro-substituted bismaleamate has been shown to have a significantly lower energy band gap, which facilitates faster lithium-ion diffusion and leads to better performance at high charging and discharging rates.[1][2]
-
Increased Porosity and Surface Area : The fluorinated polymer exhibits a larger surface area and pore size, which provides more active sites for lithium-ion storage and facilitates better electrolyte contact.[1][2]
Quantitative Data Summary
The following tables summarize the key performance metrics of a fluoro-substituted bismaleamate anode material derived from a 2-fluoroaniline (B146934) precursor, as reported in the literature.
Table 1: Electrochemical Performance
| Parameter | Value | Conditions |
| Initial Electrode Capacity | 688.9 mAh g⁻¹ | Not specified |
| Reversible Capacity | 430.0 mAh g⁻¹ | After 350 cycles |
| High-Rate Capacity | 190.0 mAh g⁻¹ | At 10C rate |
| Energy Band Gap | ~0.02 eV | - |
Table 2: Material Properties
| Property | Fluoro-substituted Bismaleamate | Bare Bismaleamate |
| Surface Area | 4x higher | Baseline |
| Pore Size | 10x larger | Baseline |
Experimental Protocols
The following are generalized protocols for the synthesis, characterization, and electrochemical testing of a fluoro-substituted bismaleamate anode material derived from this compound.
1. Synthesis of Fluoro-substituted Bismaleamate Polymer
Disclaimer: The following is a representative protocol. The precise reaction conditions, stoichiometry, and purification methods should be optimized based on the specific target compound and desired material properties.
Materials:
-
This compound
-
Maleic anhydride (B1165640)
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF))
-
A reducing agent (for conversion of nitro group to amine)
-
A polymerization catalyst (if required)
-
Standard laboratory glassware and equipment
Procedure:
-
Reduction of Nitro Group: The nitro group of this compound is first reduced to an amine group to form 2-fluoro-1,4-diaminobenzene. This can be achieved using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Synthesis of Bismaleamic Acid: The resulting diamine is then reacted with maleic anhydride in a suitable solvent like DMF at room temperature under an inert atmosphere (e.g., nitrogen or argon). The maleic anhydride is typically added portion-wise to the solution of the diamine. The reaction is stirred for several hours to yield the bismaleamic acid precursor.
-
Polymerization/Imidization: The bismaleamic acid is then subjected to a thermal or chemical imidization to form the final polyimide (bismaleamate) structure. This is typically achieved by heating the solution at an elevated temperature (e.g., 150-200 °C) or by using a chemical dehydrating agent.
-
Purification: The resulting polymer is then precipitated in a non-solvent (e.g., water or methanol), filtered, washed thoroughly to remove any unreacted monomers and solvent, and dried under vacuum.
2. Material Characterization
-
Structural Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the desired chemical bonds (e.g., imide rings) and the disappearance of precursor functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure of the synthesized polymer.
-
-
Morphological and Surface Analysis:
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size of the material.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution.
-
-
Crystallinity Analysis:
-
X-ray Diffraction (XRD): To assess the crystalline or amorphous nature of the synthesized polymer.
-
3. Electrochemical Characterization
a. Electrode Preparation:
-
The active material (fluoro-substituted bismaleamate), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) are mixed in a specific weight ratio (e.g., 80:10:10).
-
The mixture is dispersed in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a homogeneous slurry.
-
The slurry is then cast onto a copper foil current collector using a doctor blade.
-
The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 80-120 °C) for several hours to remove the solvent.
-
The electrode is then punched into circular discs of a specific diameter for coin cell assembly.
b. Coin Cell Assembly:
-
CR2032 coin cells are assembled in an argon-filled glovebox.
-
Lithium metal foil is used as the counter and reference electrode.
-
A microporous polymer membrane (e.g., Celgard 2400) is used as the separator.
-
A standard electrolyte, such as 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:1 v/v), is used.
c. Electrochemical Measurements:
-
Galvanostatic Cycling: The cells are cycled at various current densities (C-rates) within a specific voltage window (e.g., 0.01-3.0 V vs. Li/Li⁺) to evaluate the specific capacity, coulombic efficiency, and cycling stability.
-
Cyclic Voltammetry (CV): Performed at a slow scan rate (e.g., 0.1 mV s⁻¹) to identify the redox potentials of the material.
-
Electrochemical Impedance Spectroscopy (EIS): Conducted to investigate the charge transfer resistance and ion diffusion kinetics.
Visualizations
Diagram 1: Synthesis Workflow
Caption: A simplified workflow for the synthesis of the anode material.
Diagram 2: Electrode Preparation and Cell Assembly
Caption: The process of preparing electrodes and assembling coin cells.
Diagram 3: Electrochemical Characterization Flow
Caption: A flowchart of the electrochemical testing procedures.
References
Application Notes and Protocols for the Synthesis of TBI-223
For Researchers, Scientists, and Drug Development Professionals
Introduction
TBI-223 is a promising oxazolidinone antibiotic currently in clinical development for the treatment of tuberculosis (TB), including multidrug-resistant strains.[1] As a next-generation oxazolidinone, TBI-223 is designed to offer a superior safety profile compared to its predecessor, linezolid, particularly concerning myelosuppression.[2] This document provides detailed protocols for the synthesis of TBI-223, starting from 2-Fluoro-4-nitroaniline, based on published literature. It also includes quantitative data on the synthesis and biological activity of TBI-223, along with diagrams illustrating its mechanism of action and synthetic workflow.
Chemical Structure
The chemical structure of TBI-223 is methyl N-[[(5S)-3-[3-fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate.[3]
Molecular Formula: C₁₇H₂₀FN₃O₅[4]
CAS Number: 2071265-08-0[3]
Data Presentation
Table 1: Synthesis of Intermediate 1 - 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
| Parameter | Value | Reference |
| Starting Material | This compound | [4] |
| Alkylating Agent | 3,3-bis(bromomethyl)oxetane (B1265868) (BBMO) | [4] |
| Base | Sodium Hydroxide (B78521) (50 wt % aq.) | [4] |
| Solvent | Acetone | [4] |
| Temperature | 50 °C | [4] |
| Reaction Time | 16 h | [4] |
| Isolated Yield | 87% (on a 100 g scale) | [4] |
| Final Product Purity | >99% | [4] |
Table 2: Preclinical Pharmacokinetic and Safety Data for TBI-223
| Parameter | Species | Value | Reference |
| Pharmacokinetics | |||
| Half-life | Mice | 3 hr | [5] |
| Rats | 8 hr | [5] | |
| Oral Bioavailability | Mice, Rats, Dogs | High | [5] |
| Safety | |||
| Mammalian Mitochondrial Protein Synthesis IC₅₀ | In vitro (HepG2 cells) | >74 µM (vs. 8 µM for Linezolid) | [5] |
| 28-day Bone Marrow Toxicity | Rats | No toxicity observed (AUC: 1685 µg·hr/mL) | [5] |
| 14-day Bone Marrow Toxicity | Dogs | No toxicity observed (at 150 mg/kg/day) | [5] |
| NOAEL (14-day study) | Rats (male) | 200 mg/kg/day (vs. 20 mg/kg/day for Linezolid) | [5] |
| NOAEL (14-day study) | Rats (female) | 75 mg/kg/day (vs. 20 mg/kg/day for Linezolid) | [5] |
NOAEL: No-Observed-Adverse-Effect-Level AUC: Area Under the Curve
Experimental Protocols
The synthesis of TBI-223 can be conceptualized as a multi-step process. A detailed, scalable protocol for the key intermediate has been published and is presented below. The subsequent steps are proposed based on established synthetic methodologies for oxazolidinone antibiotics.
Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane (Intermediate 1)
This protocol is adapted from a publication in Organic Process Research & Development.[4]
Materials:
-
This compound
-
3,3-bis(bromomethyl)oxetane (BBMO)
-
Sodium hydroxide (50 wt % aqueous solution)
-
Acetone
-
Methyl tert-butyl ether (MTBE) for workup
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), 3,3-bis(bromomethyl)oxetane (1.2 equivalents), and acetone.
-
With stirring, add sodium hydroxide (2.5 equivalents) to the mixture.
-
Heat the reaction mixture to 50 °C and maintain for 16 hours.
-
Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC).
-
Upon completion, cool the reaction mixture and perform a suitable workup, which may include filtration and washing with a solvent like MTBE to isolate the crude product.
-
The crude product can be further purified by trituration with MTBE to yield 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane with high purity.
Proposed Synthesis of TBI-223 from Intermediate 1
The following steps outline a proposed synthetic route to convert the nitro-intermediate into the final TBI-223 product. This route is based on common transformations used in the synthesis of oxazolidinone antibiotics.
Step 1: Reduction of the Nitro Group
The nitro group of Intermediate 1 is reduced to an aniline (B41778) derivative.
-
Reagents: A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Other reducing agents such as tin(II) chloride or iron in acidic media can also be employed.
-
General Procedure:
-
Dissolve 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalytic amount of Pd/C.
-
Pressurize the reaction vessel with hydrogen gas.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the aniline intermediate, 4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)-3-fluoroaniline.
-
Step 2: Formation of the Oxazolidinone Ring
The aniline intermediate is then converted to the core oxazolidinone structure. This is a critical step that establishes the stereochemistry of the final product.
-
Reagents: This transformation is typically achieved by reaction with a chiral building block. A common approach involves reaction with (R)-glycidyl butyrate (B1204436) followed by cyclization, or reaction with (R)-epichlorohydrin and subsequent ring closure. Another method involves the use of a chloroformate to form a carbamate, followed by cyclization.
-
General Procedure (using (R)-glycidyl butyrate):
-
React the aniline intermediate with (R)-glycidyl butyrate in a suitable solvent (e.g., acetonitrile) at elevated temperature.
-
The resulting intermediate alcohol is then cyclized to the oxazolidinone, often with the use of a base. This step forms the (S)-5-(hydroxymethyl)oxazolidinone derivative.
-
Step 3: Introduction of the N-methylcarbamate Side Chain
The final step involves the elaboration of the C5-hydroxymethyl group to the desired N-methylcarbamate side chain.
-
Reagents: This multi-step process typically involves converting the primary alcohol to a leaving group (e.g., a mesylate or tosylate), followed by displacement with an azide (B81097), reduction of the azide to an amine, and finally acylation with methyl chloroformate.
-
General Procedure:
-
Activate the hydroxyl group of the oxazolidinone intermediate with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine).
-
Displace the resulting sulfonate with sodium azide in a polar aprotic solvent (e.g., DMF).
-
Reduce the azide to a primary amine, for example by catalytic hydrogenation (Pd/C, H₂) or using a reducing agent like triphenylphosphine (B44618) (Staudinger reaction).
-
React the resulting amine with methyl chloroformate in the presence of a base to form the final N-methylcarbamate product, TBI-223.
-
Purify the final product by chromatography or recrystallization.
-
Mandatory Visualizations
Caption: Mechanism of action of TBI-223.
Caption: Synthetic workflow for TBI-223.
References
Application Notes and Protocols for Creating sp3 Defects in Carbon Nanotubes with 2-Fluoro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following protocols are adapted from established methods for creating sp3 defects in carbon nanotubes using analogous aniline (B41778) derivatives, such as 2-fluoroaniline (B146934) and 4-nitrobenzenediazonium (B87018) salts. While a specific, peer-reviewed protocol for 2-Fluoro-4-nitroaniline was not identified at the time of writing, the procedures outlined below are based on extensive data from similar reactions and are expected to be highly relevant. Researchers should treat this as a starting point and may need to optimize reaction conditions for their specific application.
Introduction
The controlled introduction of sp3 defects into the sp2 hybridized lattice of single-walled carbon nanotubes (SWCNTs) is a powerful method for tuning their optoelectronic properties. This functionalization can create luminescent quantum defects that act as trapping sites for excitons, leading to red-shifted and enhanced photoluminescence in the near-infrared (NIR) window, a region of significant interest for biological imaging and quantum information science.
This application note provides a detailed protocol for the creation of sp3 defects in SWCNTs using this compound. The presence of both a fluoro- and a nitro- group on the aniline moiety offers the potential for unique electronic modifications of the nanotube. The methodologies for synthesis, purification, and characterization of the functionalized SWCNTs are described.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the functionalization of SWCNTs with aniline derivatives, which can be used as a benchmark for the functionalization with this compound.
Table 1: Reaction Conditions for sp3 Functionalization of (6,5) SWCNTs with Aniline Derivatives
| Reagent | Base | Solvent | Temperature (°C) | Reaction Time | Atmosphere |
| 2-Iodoaniline | KOtBu | DMSO | 25 - 60 | 30 min - 24 h | Dark/Inert |
| 2-Fluoroaniline | KOtBu | DMSO | 25 | 1 - 4 h | Dark/Inert |
| 4-Nitrobenzenediazonium tetrafluoroborate | N/A | Oleum | Room Temp | 12 h | Inert |
| 4-Bromobenzenediazonium tetrafluoroborate | N/A | Toluene (B28343)/DMF | 25 | 1 - 24 h | Inert |
Table 2: Spectroscopic Characterization of sp3-Functionalized (6,5) SWCNTs
| Functionalizing Agent | Defect Type | E11* Emission (nm) | PLQY (%) | Raman D/G+ Ratio | Defect Density (defects/µm) |
| 4-Nitrobenzenediazonium tetrafluoroborate | E11 | ~1130 | Up to 5.1 | Correlates with defect density | ±3 |
| 2-Iodoaniline (dark, with base) | E11- | ~1250 | Up to 5.1 | Correlates with defect density | N/A |
| 2-Fluoroaniline (dark, with base) | E11- | ~1250 | N/A | Correlates with defect density | N/A |
| 4-Bromobenzenediazonium tetrafluoroborate | E11 | N/A | Up to 4% | Correlates with defect density | N/A |
Experimental Protocols
Materials and Reagents
-
Single-walled carbon nanotubes (e.g., (6,5) enriched CoMoCAT)
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Toluene, anhydrous
-
Surfactant (e.g., sodium dodecyl sulfate (B86663) - SDS, or wrapping polymer)
-
Deionized water
-
Argon or Nitrogen gas
-
Filtration membrane (e.g., 0.22 µm pore size)
Protocol for sp3 Functionalization of SWCNTs with this compound
This protocol is adapted from the nucleophilic addition method which has been shown to be effective for creating specific types of sp3 defects.[1]
-
SWCNT Dispersion:
-
Disperse pristine SWCNTs in anhydrous toluene (or another suitable organic solvent) with the aid of a wrapping polymer or in an aqueous solution with a surfactant like SDS.
-
Use probe-tip sonication in an ice bath to ensure a well-dispersed solution.
-
Centrifuge the dispersion to remove bundles and amorphous carbon.
-
-
Reaction Setup:
-
In a round-bottom flask, add the SWCNT dispersion.
-
De-gas the solution by bubbling with argon or nitrogen for at least 30 minutes to create an inert atmosphere. The reaction should be performed in the dark to favor the nucleophilic addition pathway.
-
-
Reagent Addition:
-
In a separate vial, dissolve this compound and potassium tert-butoxide (KOtBu) in anhydrous DMSO. A typical starting concentration would be in the range of 20-30 mmol L⁻¹.
-
Using a syringe, inject the this compound and KOtBu solution into the SWCNT dispersion under a steady flow of inert gas.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by taking small aliquots at different time points (e.g., 1, 2, 4, 8, and 24 hours) and measuring their photoluminescence spectra. An increase in the red-shifted defect emission peak indicates the formation of sp3 defects.
-
-
Quenching and Purification:
-
Once the desired level of functionalization is achieved, quench the reaction by adding methanol.
-
Purify the functionalized SWCNTs by vacuum filtration through a suitable membrane.
-
Wash the collected SWCNTs extensively with methanol and then deionized water to remove unreacted reagents and byproducts.
-
Redisperse the functionalized SWCNTs in the desired solvent for characterization and further use.
-
Characterization of Functionalized SWCNTs
-
Photoluminescence (PL) Spectroscopy: Acquire PL maps to identify the emergence of new, red-shifted emission peaks (E11*) characteristic of sp3 defects. The ratio of the defect emission intensity to the intrinsic E11 emission can be used to qualitatively assess the degree of functionalization.
-
Raman Spectroscopy: Measure the Raman spectra of the functionalized SWCNTs. The intensity ratio of the disorder-induced D band to the graphitic G band (D/G ratio) will increase with the introduction of sp3 defects and can be used for quantitative analysis of the defect density.[2][3][4][5]
-
X-ray Photoelectron Spectroscopy (XPS): Use XPS to confirm the covalent attachment of the this compound moiety by identifying the presence of fluorine (F 1s) and nitrogen (N 1s) peaks.[1]
-
Absorption Spectroscopy: Monitor changes in the absorption spectra, particularly the bleaching of the E11 and E22 exciton (B1674681) peaks, which is indicative of sidewall functionalization.
Visualizations
Caption: Experimental workflow for the sp3 functionalization of SWCNTs.
Caption: Proposed nucleophilic addition mechanism for sp3 defect creation.
References
- 1. researchgate.net [researchgate.net]
- 2. Absolute Quantification of sp3 Defects in Semiconducting Single-Wall Carbon Nanotubes by Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute Quantification of sp3 Defects in Semiconducting Single-Wall Carbon Nanotubes by Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Diazotization of 2-Fluoro-4-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diazotization of 2-Fluoro-4-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the diazotization of this compound?
The diazotization of this compound presents several challenges primarily due to the electronic effects of the fluoro and nitro substituents. These electron-withdrawing groups decrease the basicity of the amino group, making the initial protonation and subsequent reaction with nitrous acid more difficult than for electron-rich anilines. Consequently, forcing conditions may be required, which can lead to side reactions. Furthermore, the resulting diazonium salt, while potentially more stable than some other diazonium salts due to the electron-withdrawing groups, can still be prone to decomposition if not handled correctly.
Q2: Why is a low temperature crucial for this reaction?
Maintaining a low temperature, typically between 0-5 °C, is critical for several reasons. Firstly, the diazotization reaction is exothermic, and low temperatures help to control the reaction rate and prevent thermal decomposition of the newly formed diazonium salt.[1][2] Secondly, nitrous acid, which is generated in situ, is unstable and decomposes at higher temperatures. Finally, the diazonium salt itself is thermally labile and can decompose to form phenols and other byproducts, significantly reducing the yield of the desired product.[3]
Q3: My this compound is not dissolving in the acidic medium. What should I do?
The low basicity of this compound can lead to poor solubility in aqueous acids. It is important to use a sufficient amount of a strong acid, such as hydrochloric or sulfuric acid, to form the more soluble amine salt. Gentle warming of the mixture before cooling it down for the diazotization can aid in dissolution. However, ensure the solution is thoroughly cooled to 0-5 °C before adding the sodium nitrite (B80452) solution.
Q4: How can I confirm the formation of the diazonium salt?
A common qualitative test for the presence of a diazonium salt is a coupling reaction. A small aliquot of the reaction mixture can be added to a cold, alkaline solution of a coupling agent like 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) indicates the successful formation of the diazonium salt.
Q5: Is it safe to isolate the 2-fluoro-4-nitrobenzenediazonium salt?
Solid diazonium salts, especially with counter-ions like chloride, are often explosive when dry and are sensitive to shock and heat.[1] It is strongly recommended to use the diazonium salt solution directly in the subsequent reaction step without isolation. If isolation is absolutely necessary, it should be done as the more stable tetrafluoroborate (B81430) salt, and even then, with extreme caution and behind a blast shield.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete diazotization due to low reactivity of the amine. 2. Decomposition of the diazonium salt due to elevated temperature.[3] 3. Insufficient acidity leading to incomplete formation of the amine salt and nitrous acid. 4. Premature decomposition of nitrous acid. | 1. Ensure slow, dropwise addition of the sodium nitrite solution to the acidic amine suspension at 0-5 °C. Consider using a slight excess of sodium nitrite (1.05-1.1 equivalents). 2. Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. 3. Use a sufficient excess of a strong mineral acid (e.g., 2.5-3 equivalents of HCl or H₂SO₄). 4. Prepare the sodium nitrite solution fresh and keep it cold before addition. |
| Reaction Mixture Turns Dark Brown or Black | 1. Decomposition of the diazonium salt. 2. Side reactions, such as polymerization or formation of tarry byproducts. | 1. Immediately check and lower the reaction temperature. 2. Ensure efficient stirring to prevent localized hotspots. 3. Confirm that the acidity of the medium is sufficient. |
| Formation of a Precipitate During Nitrite Addition | 1. The diazonium salt may have limited solubility in the reaction medium. 2. The amine hydrochloride/sulfate salt is precipitating. | 1. This can be normal. Continue stirring vigorously and proceed to the next step. The subsequent reaction may bring it into solution. 2. Ensure sufficient acid was used to fully form the salt. Gentle warming prior to cooling for the reaction can help, but ensure it is fully cooled before adding nitrite. |
| Foaming or Vigorous Gas Evolution | 1. Decomposition of the diazonium salt, releasing nitrogen gas (N₂).[1] | 1. This is a sign of an uncontrolled reaction, likely due to the temperature being too high. Immediately cool the reaction vessel. 2. Slow down the rate of addition of the sodium nitrite solution. |
| Inconsistent Results Between Batches | 1. Variations in the quality of starting materials. 2. Inconsistent temperature control. 3. Variations in the rate of addition of sodium nitrite. | 1. Use reagents from the same batch or ensure consistent purity. 2. Use a reliable cooling bath and monitor the internal temperature closely. 3. Use a dropping funnel or syringe pump for controlled and reproducible addition. |
Experimental Protocols
Standard Protocol for the Diazotization of this compound
This protocol describes a standard laboratory-scale procedure for the diazotization of this compound for immediate use in a subsequent reaction.
Materials:
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This compound
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Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
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Distilled Water
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Ice
Equipment:
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Three-necked round-bottom flask
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Mechanical or magnetic stirrer
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Thermometer
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Dropping funnel
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Ice-salt bath
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, suspend this compound (1 equivalent) in distilled water.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated hydrochloric acid (2.5-3 equivalents) or sulfuric acid (2.5-3 equivalents) to the stirred suspension, ensuring the temperature remains between 0-5 °C. Stir for 15-30 minutes to form the amine salt.
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In a separate beaker, dissolve sodium nitrite (1.05 equivalents) in a minimal amount of cold distilled water.
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Slowly add the sodium nitrite solution dropwise to the amine salt suspension over 30-60 minutes, maintaining the internal temperature at 0-5 °C.
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After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
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The resulting diazonium salt solution is now ready for immediate use in the next synthetic step.
Visualizations
Caption: Experimental workflow for the diazotization of this compound.
Caption: Troubleshooting decision tree for diazotization of this compound.
References
Technical Support Center: 2-Fluoro-4-nitroaniline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Fluoro-4-nitroaniline. Our aim is to address specific experimental challenges to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
The most common and effective strategies for synthesizing this compound include:
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Nucleophilic Aromatic Substitution (Ammonolysis): This route typically involves the reaction of 3,4-difluoronitrobenzene (B149031) with ammonia (B1221849). The use of a catalyst, such as cuprous oxide, can significantly improve reaction efficiency.[1][2]
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Selective Reduction: This method starts with 2,4-dinitrofluorobenzene and selectively reduces one of the two nitro groups to an amine group.[2][3][4] This pathway is advantageous when the starting dinitro compound is readily available.
Q2: Which synthesis method is recommended for achieving the highest yield?
The ammonolysis of 3,4-difluoronitrobenzene, particularly when catalyzed by cuprous oxide, has been reported to achieve very high molar yields, reaching up to 96.4%.[1] This method provides a direct and efficient conversion to the desired product.
Q3: Are there any modern or "greener" synthesis alternatives available?
Yes, recent advancements focus on improving safety, efficiency, and sustainability.[2] These include:
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Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields.[2]
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Flow Chemistry: Using microchannel reactors for reactions like nitration offers superior control over temperature and mixing, which enhances safety and can lead to higher yields with fewer by-products.[2] While a specific flow chemistry process for this compound is not detailed in the provided results, the synthesis of its isomer, 4-fluoro-2-nitroaniline (B1293508), has been successfully achieved with yields of 83-94% using this method.[3][5]
Troubleshooting Guides
Issue 1: Low Product Yield
Q: My yield from the ammonolysis of 3,4-difluoronitrobenzene is significantly lower than expected. What are the common causes?
A: Low yields in this reaction are often traced back to several key factors:
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Insufficient Temperature or Pressure: This reaction requires high temperatures (120-135°C) and, consequently, high pressure within a sealed vessel to proceed efficiently.[1] Ensure your equipment is properly sealed and can maintain the necessary conditions throughout the reaction time.
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Incomplete Reaction: The reaction can be slow, often requiring 15-20 hours to reach completion.[1] Monitor the reaction's progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Consider extending the reaction time if starting material is still present.
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Catalyst Inactivity: If using a cuprous oxide catalyst, ensure it is of high quality and used in the correct molar ratio (approximately 0.10-0.12 moles per mole of 3,4-difluoronitrobenzene).[1]
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Loss During Workup: The product precipitates as a solid when the reaction mixture is cooled and added to water.[1] Ensure thorough precipitation and careful filtration to avoid mechanical loss of the product. Washing the crude solid with water and a non-polar solvent like petroleum ether is crucial for removing impurities without dissolving the product.[1]
Q: I am attempting the selective reduction of 2,4-dinitrofluorobenzene and obtaining a low yield. Why might this be happening?
A: Achieving high selectivity and yield in this reduction can be challenging. Common issues include:
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Over-reduction: The reducing agent may reduce both nitro groups, leading to the formation of diamine byproducts. The choice of reducing agent and careful control of reaction conditions are critical. A well-established method uses iron powder in the presence of an acid like acetic acid, which favors the selective reduction of the nitro group at the 2-position.[3][4]
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Reaction Temperature: The temperature must be carefully controlled. The addition of the 2,4-dinitrofluorobenzene solution is often done at a moderately elevated temperature (e.g., 60-110°C), followed by a period of heating at a higher temperature (110-138°C) to drive the reaction to completion.[3][4]
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Molar Ratio of Reagents: The molar proportion of iron to the dinitro compound should be optimized, typically between 2.5 to 4 moles of iron for every mole of 2,4-dinitrofluorobenzene.[4]
Issue 2: Product Purity and Side Reactions
Q: How can I minimize the formation of isomers or other impurities?
A: Impurity formation is a common challenge that can often be managed by controlling the reaction conditions.
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For Nitration-based Routes: When synthesizing related precursors, direct nitration can lead to a mixture of isomers.[2] Controlling the temperature is the most critical parameter to minimize the formation of unwanted byproducts, such as dinitrated species.[6]
-
For Ammonolysis: The primary byproduct is often unreacted starting material. Ensuring the reaction goes to completion is the best way to maximize the purity of the crude product. GC tracking is recommended.[1]
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For Selective Reduction: The main impurity is the over-reduced product. Using the correct stoichiometry of the reducing agent (e.g., iron powder) and maintaining the recommended temperature profile are key to achieving high selectivity.[4]
Q: What are the most effective methods for purifying crude this compound?
A: After synthesis, the crude product often requires purification to meet the standards for subsequent applications.
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Washing: The initial workup for the ammonolysis route involves washing the precipitated solid with water and petroleum ether. This removes aqueous and non-polar impurities.[1]
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Recrystallization: This is a powerful technique for purifying solid compounds. An appropriate solvent system (such as an ethanol/water mixture) can be used to obtain high-purity crystalline this compound.
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Column Chromatography: For separating mixtures that are difficult to purify by other means, silica (B1680970) gel column chromatography is an effective option.[4]
Data Presentation
Table 1: Comparison of Key Synthesis Methods for this compound
| Starting Material | Synthesis Method | Key Reagents | Reaction Conditions | Reported Yield | Reference |
| 3,4-Difluoronitrobenzene | Catalytic Ammonolysis | 28% Ammonia water, Cuprous Oxide, Industrial Alcohol | 120°C, 1.7 MPa, 18 hours | 96.4% | [1] |
| 3,4-Difluoronitrobenzene | Ammonolysis | 25-29% Ammonia water | 120-135°C, 15-20 hours | Not specified | [1] |
| 2,4-Dinitrofluorobenzene | Selective Reduction | Iron powder, Acetic Acid | 110-138°C, 1.5 hours | 79% | [3][4] |
Experimental Protocols & Visualizations
Protocol 1: Catalytic Ammonolysis of 3,4-Difluoronitrobenzene
This protocol is based on a high-yield patented method.[1]
Methodology:
-
Charging the Reactor: In a high-pressure reactor, combine industrial alcohol (6-10 molar equivalents), 28% aqueous ammonia (10-15 molar equivalents), cuprous oxide (0.10-0.12 molar equivalents), and 3,4-difluoronitrobenzene (1 molar equivalent).
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Reaction: Seal the reactor and mix the contents. Heat the mixture to 120-130°C. The pressure should be controlled between 1.2-1.8 MPa.
-
Monitoring: Maintain these conditions for 18-20 hours. Track the reaction's progress via Gas Chromatography (GC) until the starting material is consumed.
-
Workup: After the reaction is complete, cool the reactor to room temperature.
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Precipitation: Discharge the reaction mixture into water. A yellow solid, this compound, will precipitate.
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Isolation and Purification: Filter the solid product. Wash the filter cake thoroughly with water and then dry to obtain the final product.
Protocol 2: Selective Reduction of 2,4-Dinitrofluorobenzene
This protocol is adapted from methods described for selectively reducing one nitro group.[3][4]
Methodology:
-
Reactor Setup: To a suitable reaction vessel, add iron powder (e.g., electrolytic iron, 2.5-4 molar equivalents) and acetic acid.
-
Reagent Addition: Prepare a solution of 2,4-dinitrofluorobenzene (1 molar equivalent) in acetic acid. Add this solution dropwise to the iron powder suspension. The addition is performed while maintaining a temperature of 60 to 110°C.
-
Reaction: After the addition is complete, stir the reaction mixture at a higher temperature of 110 to 138°C for approximately 1.5 hours to ensure the reaction goes to completion.
-
Workup and Extraction: After cooling, the reaction mixture is typically extracted with an organic solvent such as ethyl acetate.
-
Isolation: The combined organic extracts are concentrated under reduced pressure to yield the crude 2-fluoro-5-nitroaniline (B1294389) product (an isomer of the target, used here to illustrate the selective reduction process). Further purification may be required.
Troubleshooting Logic Diagram
This diagram provides a logical workflow for diagnosing and addressing low product yield.
References
- 1. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 2. This compound (CAS 369-35-7) - High Purity [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 5. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
Technical Support Center: 2-Fluoro-4-nitroaniline Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Fluoro-4-nitroaniline. The information is tailored for researchers, scientists, and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are recrystallization and column chromatography. Recrystallization is often sufficient for removing most impurities, while column chromatography is employed when very high purity is required or when impurities have similar solubility characteristics to the product.
Q2: My purified this compound has a broad melting point range. What does this indicate?
A2: A broad melting point range is a common indicator of impurities. Pure crystalline solids typically have a sharp melting point, usually within a 1-2°C range. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification is recommended.
Q3: What are the typical impurities I might encounter?
A3: The impurities in your crude this compound will depend on the synthetic route used.
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From ammonolysis of 3,4-difluoronitrobenzene: Unreacted starting material (3,4-difluoronitrobenzene) and potential side-products from incomplete reaction or over-reaction.
-
From nitration of 2-fluoroaniline (B146934): Positional isomers such as 2-fluoro-6-nitroaniline (B99257) and 2-fluoro-5-nitroaniline, as well as dinitrated products. Unreacted 2-fluoroaniline may also be present.
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. By spotting the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of your desired compound from impurities. A successful purification will show a single spot for the purified product with an Rf value matching the standard.
Troubleshooting Guides
Recrystallization
Issue 1: Oiling Out Your compound separates as an oil instead of crystals.
| Possible Cause | Solution |
| The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling point solvent or a solvent mixture. |
| The solution is supersaturated. | Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly. |
| Insoluble impurities are present. | Perform a hot filtration step to remove any insoluble material before allowing the solution to cool. |
Issue 2: No Crystal Formation The solution remains clear even after cooling.
| Possible Cause | Solution |
| Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then try to cool it again. |
| The solution is not saturated. | See the solution for using too much solvent. |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Nucleation is not occurring. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
Issue 3: Poor Recovery The yield of purified crystals is very low.
| Possible Cause | Solution |
| Too much solvent was used. | Concentrate the mother liquor and cool it to obtain a second crop of crystals. |
| The compound is highly soluble in the cold solvent. | Use a different solvent or a solvent mixture in which the compound has lower solubility at cold temperatures. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask, and keep the solution hot during filtration. Adding a small excess of solvent before filtration can also help. |
Column Chromatography
Issue 1: Poor Separation The desired compound and impurities elute together.
| Possible Cause | Solution |
| The eluent system is too polar. | Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture). |
| The eluent system is not polar enough. | Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). |
| The column was not packed properly. | Ensure the silica (B1680970) gel is packed uniformly without any cracks or channels. The slurry method is generally preferred for packing. |
| The sample was loaded improperly. | Dissolve the sample in a minimal amount of solvent and load it onto the column in a narrow band. |
Issue 2: Tailing of the Compound Spot on TLC/Column The spot for your compound on the TLC plate is elongated, or the peak during column chromatography is broad with a trailing edge.
| Possible Cause | Solution |
| The compound is interacting too strongly with the acidic silica gel. | Add a small amount (0.5-1%) of a modifier like triethylamine (B128534) to the eluent to neutralize the acidic sites on the silica. |
| The sample is overloaded on the column. | Use a larger column or reduce the amount of sample being purified. |
Issue 3: Compound is Stuck on the Column The desired product does not elute from the column even with a highly polar eluent.
| Possible Cause | Solution |
| The compound is very polar and strongly adsorbed to the silica gel. | Consider using a more polar stationary phase like alumina (B75360) or a different purification technique such as recrystallization. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. |
Data Presentation
Solubility of Nitroanilines in Ethanol (B145695)/Water Mixtures
The following table presents the mole fraction solubility of 4-nitroaniline (B120555) in various ethanol-water mixtures at different temperatures. While this data is for a closely related compound, it provides a useful reference for selecting an appropriate solvent composition for the recrystallization of this compound. The solubility of this compound is expected to follow a similar trend.
| Mass Fraction of Ethanol | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |
| 0.0 | 0.00008 | 0.00010 | 0.00012 | 0.00014 | 0.00017 | 0.00021 | 0.00025 |
| 0.1 | 0.00034 | 0.00042 | 0.00052 | 0.00063 | 0.00076 | 0.00092 | 0.00110 |
| 0.2 | 0.00101 | 0.00123 | 0.00149 | 0.00179 | 0.00214 | 0.00256 | 0.00304 |
| 0.3 | 0.00241 | 0.00288 | 0.00344 | 0.00409 | 0.00485 | 0.00574 | 0.00678 |
| 0.4 | 0.00490 | 0.00577 | 0.00679 | 0.00798 | 0.00937 | 0.01098 | 0.01284 |
| 0.5 | 0.00868 | 0.01009 | 0.01172 | 0.01359 | 0.01574 | 0.01820 | 0.02101 |
| 0.6 | 0.01419 | 0.01630 | 0.01871 | 0.02145 | 0.02458 | 0.02814 | 0.03219 |
| 0.7 | 0.02182 | 0.02476 | 0.02811 | 0.03192 | 0.03625 | 0.04118 | 0.04677 |
| 0.8 | 0.03191 | 0.03586 | 0.04033 | 0.04539 | 0.05111 | 0.05759 | 0.06491 |
| 0.9 | 0.04473 | 0.04984 | 0.05561 | 0.06212 | 0.06946 | 0.07773 | 0.08703 |
| 1.0 | 0.06037 | 0.06678 | 0.07393 | 0.08190 | 0.09079 | 0.10069 | 0.11170 |
Data adapted from a study on 4-nitroaniline solubility.
Typical Purity Levels
| Purification Method | Expected Purity |
| Single Recrystallization | 98-99% |
| Multiple Recrystallizations | >99.5% |
| Column Chromatography | >99.8% |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Aqueous Ethanol
This protocol describes a general procedure for the recrystallization of this compound. The optimal ethanol/water ratio may need to be determined empirically.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and swirling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Addition of Water: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Column Chromatography of this compound
This protocol provides a general method for purification by column chromatography. The eluent composition should be optimized by TLC first.
-
TLC Analysis: Develop a suitable eluent system using Thin-Layer Chromatography. A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent system should give the desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow the silica to settle, ensuring an even and crack-free packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect the eluate in a series of labeled fractions.
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for common recrystallization problems.
Technical Support Center: Managing Exothermic Reactions in 2-Fluoro-4-nitroaniline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information, troubleshooting advice, and standardized protocols for safely managing the highly exothermic reactions involved in the synthesis of 2-Fluoro-4-nitroaniline. The primary focus is on controlling the nitration of 2-fluoroaniline (B146934), a critical step where thermal control is paramount to ensure safety and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic step in the synthesis of this compound?
A1: The primary and most critical exothermic step is the aromatic nitration of the 2-fluoroaniline precursor. The reaction between the nitrating agent (typically a mixture of nitric acid and sulfuric acid) and the aniline (B41778) derivative releases a significant amount of heat.[1] Uncontrolled, this exotherm can lead to a rapid increase in temperature.
Q2: Why is strict temperature control so critical during this synthesis?
A2: Strict temperature control is crucial for several reasons:
-
Safety: Poor temperature control can lead to a thermal runaway, a self-sustaining reaction where the temperature rises uncontrollably.[2][3] This can cause the reaction mixture to boil violently, releasing toxic fumes and potentially leading to pressure buildup and explosions.[1][4]
-
Selectivity and Purity: The desired isomer is this compound. Higher temperatures can promote the formation of unwanted side products and impurities, complicating purification and reducing the overall yield.
-
Reagent Stability: Nitrating mixtures can decompose at elevated temperatures, further increasing the risk of a runaway reaction and producing hazardous nitrogen oxides.[1]
Q3: What are the main hazards associated with a loss of control?
A3: The primary hazard is a thermal runaway reaction .[2][3] This can result in:
-
Rapid and violent boiling of the reaction mixture.
-
Release of toxic and corrosive gases, including nitrogen oxides (NOx) and hydrofluoric acid vapors.[5]
-
Potential for fire or explosion due to rapid pressure and temperature increase.[6]
-
Complete loss of the product batch.
Q4: Can alternative synthesis routes avoid this strong exotherm?
A4: While nitration is a common method, other routes exist, such as the nucleophilic aromatic substitution of 3,4-difluoronitrobenzene (B149031) with ammonia.[7] This method involves high pressure and temperature (120-130°C, 1.2-1.8 MPa) and requires specialized equipment like a high-pressure reactor, but the exothermic risk is managed differently than in a standard nitration reaction.[7] Another approach involves the selective reduction of 2,4-dinitrofluorobenzene.[8] However, for direct nitration of 2-fluoroaniline, managing the exotherm is unavoidable.
Troubleshooting Guide: Exotherm Control
This guide addresses specific issues related to thermal management during the nitration of 2-fluoroaniline.
| Problem | Potential Causes | Recommended Solutions & Preventive Measures |
| Sudden, rapid temperature spike during nitrating agent addition. | 1. Addition rate is too high: The rate of heat generation exceeds the cooling system's capacity. 2. Inadequate cooling: The cooling bath is not at the correct temperature, or there is insufficient surface area for heat exchange. 3. Poor mixing/stirring: Localized "hot spots" are forming where the concentration of reactants is too high. | Immediate Actions: 1. Immediately stop the addition of the nitrating agent. 2. Prepare an emergency cooling bath (e.g., dry ice/acetone) if the primary system is failing. Preventive Measures: 1. Use a syringe pump or addition funnel for slow, controlled, dropwise addition of the nitrating agent. 2. Ensure the cooling bath is pre-chilled to the target temperature (e.g., 0-5°C) before starting the addition. 3. Use a properly sized flask to ensure good surface area contact with the cooling bath. 4. Ensure vigorous and efficient overhead or magnetic stirring throughout the reaction. |
| Reaction temperature slowly creeps up despite cooling. | 1. Cooling capacity is borderline: The cooling system can barely keep up with the heat evolution. 2. Reaction scale is too large for the cooling setup. 3. Ambient temperature is too high. | 1. Slow down the addition rate of the nitrating agent even further. 2. Lower the temperature of the cooling bath. 3. For larger-scale reactions, consider using a cryostat or a more powerful cooling system. 4. Ensure the reaction is conducted in a well-ventilated fume hood to minimize the impact of ambient temperature. |
| No initial temperature increase upon adding the nitrating agent. | 1. Reaction has not initiated: May be due to low temperature or impurities. 2. Thermometer is misplaced or malfunctioning. | 1. Verify the thermometer is correctly placed in the reaction mixture and is functioning. 2. Allow the mixture to stir for a few minutes. A delayed, but potentially very rapid, exotherm can occur. Do not increase the addition rate or raise the temperature to "kick-start" it. 3. If the reaction fails to start, the safest course is to quench the reaction carefully under controlled cooling. |
| Formation of excessive brown/orange fumes (NOx). | 1. Reaction temperature is too high, causing decomposition of nitric acid. 2. Impure starting materials. | 1. Immediately check and lower the reaction temperature. 2. Ensure the nitric acid and sulfuric acid are of appropriate grade and stored correctly. 3. Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction to minimize oxidation. |
Logical Flow for Troubleshooting Temperature Spikes
The following diagram illustrates a logical workflow for addressing a sudden temperature increase during the reaction.
Experimental Protocols & Data
Protocol: Lab-Scale Nitration of 2-Fluoroaniline
This protocol is a general guideline and must be adapted based on a thorough risk assessment for the specific scale and equipment used.
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 68-70%)
-
Ice
-
Ammonium (B1175870) Hydroxide (B78521) solution (for neutralization)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a digital thermometer, and an addition funnel.
-
Efficient cooling bath (ice-salt or cryostat).
-
Standard glassware for workup and purification.
Procedure:
-
Setup: Assemble the reactor in a fume hood. Ensure the cooling bath is at the target temperature before adding any reagents.
-
Acid Charge: Charge the three-neck flask with concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0-5°C with vigorous stirring.
-
Substrate Addition: Slowly add 2-fluoroaniline to the cold sulfuric acid. The formation of the aniline sulfate (B86663) salt is also exothermic; maintain the temperature below 10°C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping this mixture cool.
-
Nitration: Fill the addition funnel with the prepared nitrating mixture. Add the mixture dropwise to the stirred solution of 2-fluoroaniline sulfate. Crucially, maintain the internal reaction temperature between 0-5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at the same temperature for an additional 30-60 minutes.
-
Quenching: Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This step is also exothermic.
-
Neutralization & Isolation: Slowly neutralize the acidic solution with an ammonium hydroxide solution until the pH is ~7-8. The product will precipitate as a yellow solid.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) may be necessary for higher purity.
Key Process Parameters and Recommended Ranges
The following table summarizes critical quantitative data for controlling the reaction. Adherence to these ranges is vital for safety and success.
| Parameter | Recommended Range | Rationale |
| Nitration Temperature | 0°C to 10°C | Minimizes side product formation and reduces the risk of thermal runaway. Some procedures specify temperatures as low as 2°C.[10] |
| Molar Ratio (HNO₃:Aniline) | 1.05 : 1 to 1.1 : 1 | A slight excess of nitric acid ensures complete conversion, but a large excess increases the potential energy of the system and waste.[10] |
| Addition Time | 60 - 120 minutes (lab scale) | Slow, controlled addition is the primary method for managing the rate of heat generation. |
| Stirring Speed | > 300 RPM (lab scale) | Vigorous stirring is essential to ensure rapid heat dissipation from the reaction zone to the cooling bath and prevent localized overheating. |
Modern Approach: Continuous Flow Chemistry
For enhanced safety and control, especially on a larger scale, continuous flow chemistry in a microchannel reactor is a superior alternative to batch processing.[4][11] This method offers significant advantages for managing highly exothermic reactions.
Advantages of Flow Chemistry:
-
Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for near-instantaneous heat removal, virtually eliminating the risk of thermal runaway.[4]
-
Enhanced Safety: The small volume of reactants present in the reactor at any given moment minimizes the potential hazard.
-
Precise Control: Temperature, pressure, and residence time can be controlled with high precision, leading to higher yields and purity.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. rockallsafety.co.uk [rockallsafety.co.uk]
- 3. What Causes Thermal Runaway? - UL Research Institutes [ul.org]
- 4. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor - Google Patents [patents.google.com]
- 5. aarti-industries.com [aarti-industries.com]
- 6. Harmful effects of lithium-ion battery thermal runaway: scale-up tests from cell to second-life modules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 8. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 9. lobachemie.com [lobachemie.com]
- 10. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 11. This compound (CAS 369-35-7) - High Purity [benchchem.com]
Technical Support Center: Selective Reduction of Dinitro Compounds to 2-Fluoro-4-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective reduction of dinitro aromatic compounds, with a specific focus on the synthesis of 2-Fluoro-4-nitroaniline.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the selective reduction of 1-fluoro-2,4-dinitrobenzene (B121222) to this compound.
Issue 1: Low or No Conversion of the Starting Material
| Potential Cause | Suggested Solution |
| Inactive Catalyst (Catalytic Hydrogenation) | - Ensure the catalyst (e.g., Raney Nickel, Ru-SnOx/Al2O3) has not been poisoned.[1] - Optimize catalyst loading. - Use a fresh batch of catalyst. |
| Insufficient Reducing Agent | - Verify the stoichiometry of the reducing agent (e.g., Na₂S, SnCl₂, Fe). - For sulfide (B99878) reductions, consider the in-situ generation of more reactive polysulfides by adding elemental sulfur.[2][3] |
| Suboptimal Reaction Temperature | - Ensure the reaction is being conducted at the recommended temperature. Some reductions may require heating to proceed at an adequate rate. |
| Poor Solubility of Starting Material | - Choose a solvent or solvent mixture in which the dinitro compound is sufficiently soluble. For instance, ethanol (B145695)/water mixtures are common.[2][4] |
Issue 2: Formation of the Diamine Byproduct (Over-reduction)
| Potential Cause | Suggested Solution |
| Excessively Harsh Reducing Conditions | - Reduce the amount of the reducing agent. - Lower the reaction temperature. - Decrease the hydrogen pressure in catalytic hydrogenation. |
| Highly Active Catalyst | - Consider a less active catalyst. For example, if Pd/C leads to over-reduction, a different catalyst might offer better selectivity. |
| Prolonged Reaction Time | - Monitor the reaction progress using techniques like TLC or GC to stop the reaction once the desired product is formed. |
Issue 3: Dehalogenation (Loss of Fluorine Atom)
| Potential Cause | Suggested Solution |
| Use of Palladium on Carbon (Pd/C) Catalyst | - Pd/C is known to cause dehalogenation, especially with aryl halides.[1] - Switch to a catalyst less prone to causing dehalogenation, such as Raney Nickel.[1][5] |
| Harsh Reaction Conditions | - Employ milder, non-catalytic methods using reagents like SnCl₂ or Fe/HCl, which do not typically cause dehalogenation.[1] |
Issue 4: Difficulty in Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Complex Reaction Mixture | - If the reaction results in a mixture of starting material, desired product, and byproduct, optimize the reaction conditions for higher selectivity. |
| Emulsion Formation During Workup | - Add a brine wash to help break up emulsions during aqueous workup. |
| Co-elution During Chromatography | - Experiment with different solvent systems for column chromatography to achieve better separation. A common eluent is dichloromethane.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the selective reduction of 1-fluoro-2,4-dinitrobenzene to this compound?
The Zinin reduction, which utilizes sodium sulfide (Na₂S) or sodium polysulfide (Na₂Sₓ), is a classic and effective method for the selective reduction of one nitro group in dinitroaromatic compounds.[3][6] This method is particularly advantageous as it generally does not affect other reducible functional groups like aryl halides.[6]
Q2: How can I avoid the reduction of both nitro groups?
Controlling the stoichiometry of the reducing agent is crucial. Using a controlled amount of the reducing agent will favor the mono-reduction. Reaction monitoring is also key to prevent the reaction from proceeding to the diamine.
Q3: Can I use catalytic hydrogenation for this transformation?
Yes, catalytic hydrogenation can be used, but catalyst selection is critical to ensure selectivity and prevent dehalogenation.[1] While Pd/C is a common hydrogenation catalyst, it is often associated with dehalogenation.[1] Catalysts like Raney Nickel or specialized systems such as Ru-SnOₓ/Al₂O₃ have shown high selectivity for the partial reduction of dinitrobenzenes.[7][8]
Q4: My starting material has other functional groups. How do I choose a suitable reducing agent?
The choice of reducing agent depends on the other functional groups present in the molecule. The following decision-making workflow can help in selecting an appropriate reagent.
Experimental Protocols
Protocol 1: Selective Reduction using Sodium Sulfide (Zinin Reduction)
This protocol is adapted from the general principles of the Zinin reduction for the synthesis of nitroanilines.[3][6][9]
Materials:
-
1-fluoro-2,4-dinitrobenzene
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Elemental sulfur
-
Ethanol
-
Water
-
Hydrochloric acid (for pH adjustment)
-
Ethyl acetate (B1210297) (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-fluoro-2,4-dinitrobenzene in a mixture of ethanol and water.
-
In a separate beaker, prepare the sodium polysulfide solution by dissolving sodium sulfide nonahydrate and elemental sulfur in water with gentle heating. The addition of sulfur forms more reactive polysulfides, which can accelerate the reaction.[2]
-
Add the sodium polysulfide solution dropwise to the solution of 1-fluoro-2,4-dinitrobenzene.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Protocol 2: Selective Reduction using Catalytic Hydrogenation with Raney Nickel
This protocol is based on the use of Raney Nickel for selective nitro group reduction while minimizing dehalogenation.[1][5][10]
Materials:
-
1-fluoro-2,4-dinitrobenzene
-
Raney Nickel (as a slurry in water or ethanol)
-
Ethanol or other suitable solvent
-
Hydrogen gas
-
Pressurized hydrogenation vessel (e.g., Parr shaker)
-
Filter aid (e.g., Celite)
Procedure:
-
To a pressure-resistant hydrogenation vessel, add a solution of 1-fluoro-2,4-dinitrobenzene in ethanol.
-
Carefully add the Raney Nickel slurry.
-
Seal the vessel and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure.
-
Stir the reaction mixture vigorously at the appropriate temperature.
-
Monitor the reaction by observing hydrogen uptake.
-
Once the theoretical amount of hydrogen has been consumed for the reduction of one nitro group, stop the reaction.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product as needed.
Quantitative Data Summary
The following table summarizes reported yields and selectivities for the selective reduction of dinitro compounds to nitroanilines using various methods.
| Dinitro Compound | Reducing System | Product | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| m-Dinitrobenzene | Ru-SnOₓ/Al₂O₃, H₂ | m-Nitroaniline | 100 | >97 | - | [7][8] |
| m-Dinitrobenzene | Na₂S/S₈ | m-Nitroaniline | - | - | 57 | [3] |
| m-Dinitrobenzene | Zn/NH₄Cl | m-Nitroaniline | - | Lower than Na₂S/S₈ | - | [3] |
| m-Dinitrobenzene | Hydrazine hydrate, Raney Ni | m-Nitroaniline | - | - | >90 | [10] |
| 1-fluoro-2,4-dinitrobenzene | Zn powder, NH₄Cl | 2-fluoro-5-nitroaniline* | - | - | 70.1 | [4] |
*Note: The reference describes the synthesis of the isomer 2-fluoro-5-nitroaniline.
Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. organic chemistry - Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Zinin reaction - Wikipedia [en.wikipedia.org]
- 7. Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Aim : Preparation of m-nitro aniline from m-dinitrobenzene Reaction : \m.. [askfilo.com]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Side Reactions in the Nitration of Fluoroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during the nitration of fluoroaniline (B8554772) derivatives. The following information is intended to help you anticipate, identify, and mitigate the formation of unwanted byproducts in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to expect during the nitration of fluoroaniline derivatives?
A1: The nitration of fluoroaniline derivatives is susceptible to several side reactions, primarily:
-
Oxidation and Polymerization: The amino group makes the aromatic ring highly susceptible to oxidation by the strong nitric acid in the nitrating mixture. This can lead to the formation of dark, tarry, and resinous materials, which significantly reduces the yield of the desired nitro product.[1]
-
Formation of Resinous Byproducts: In the case of p-fluoroaniline, a significant resinous byproduct has been identified as 4-fluoro-2-nitro-4'-aminodiphenylamine. The formation of this resin is notably promoted by the presence of water in the nitrating mixture.[1]
-
Meta-Isomer Formation: Under the strongly acidic conditions of nitration, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This ion is a meta-directing group, leading to the formation of a substantial amount of the meta-nitro isomer, which can be difficult to separate from the desired ortho and para products.
-
Polynitration: The activating nature of the amino and fluoro groups can make the mono-nitrated product susceptible to further nitration, resulting in the formation of dinitrated or polynitrated byproducts, especially if the reaction conditions are not carefully controlled.
Q2: My reaction mixture turned dark brown/black and I have a low yield of the desired product. What is causing this?
A2: The formation of a dark-colored reaction mixture and low yields are classic indicators of oxidation and polymerization side reactions.[1] The highly activated aniline (B41778) ring is readily oxidized by nitric acid. To mitigate this, consider the following:
-
Protect the Amino Group: The most effective strategy is to protect the amino group before nitration. Acetylation of the amino group to form an acetanilide (B955) is a common and effective method. The acetamido group is still an ortho-, para- director but is less activating than the amino group, which helps to prevent oxidation.[2][3]
-
Control Reaction Temperature: Perform the nitration at a low temperature (typically 0-10 °C) to minimize the rate of oxidation reactions.
-
Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions, as the presence of water can promote the formation of resinous byproducts.[1]
Q3: I am observing a significant amount of the meta-nitrated product. How can I improve the regioselectivity for the ortho and para isomers?
A3: The formation of the meta-isomer is due to the protonation of the amino group in the acidic medium. To favor the formation of ortho and para isomers:
-
Amino Group Protection: As mentioned previously, protecting the amino group as an acetamide (B32628) is the most effective way to prevent the formation of the meta-directing anilinium ion.[2][3]
-
Milder Nitrating Agents: While less common, exploring milder nitrating agents that do not require strongly acidic conditions can also reduce the protonation of the amino group.
Q4: How can I prevent the formation of di- or polynitrated byproducts?
A4: To achieve selective mono-nitration and avoid over-nitration:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent.
-
Low Reaction Temperature: Performing the reaction at the lowest feasible temperature will decrease the rate of the second nitration more significantly than the first.
-
Shorten Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed.
Quantitative Data on Product Distribution
The following table summarizes available quantitative data on the nitration of p-fluoroaniline. Data for o- and m-fluoroaniline is less readily available in the literature, highlighting a need for further systematic studies.
| Starting Material | Nitrating Agent/Conditions | Major Product | Yield (%) | Byproducts/Isomers | Yield (%) | Reference |
| p-Fluoroaniline | HNO₃/H₂SO₄ (anhydrous), 8-10°C, then HCl workup | 4-Fluoro-3-nitroaniline (B182485) | 77.0 | Resin | 5.7 g (from 139g starting material) | [1] |
| p-Fluoroaniline | HNO₃/H₂SO₄ (anhydrous), 3-5°C | 4-Fluoro-3-nitroaniline | 62.0 | Syrupy oil (resin) | Not quantified | [1] |
| p-Fluoroaniline | KNO₃/H₂SO₄ (anhydrous), 8-10°C | 4-Fluoro-3-nitroaniline | 75.5 | Not specified | Not specified | [1] |
| p-Fluoroaniline | HNO₃/H₂SO₄ (with water) | 4-Fluoro-3-nitroaniline | 32.0 | Large amounts of resin | Not quantified | [1] |
| p-Fluoroaniline | Holleman et al. method (with water) | 4-Fluoro-3-nitroaniline | 10.7 | Not specified | Not specified | [1] |
| 4-Fluoro-2-methoxyaniline | Ac₂O, then HNO₃/AcOH | N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | 94.0 | N-(4-fluoro-2-methoxy-3-nitrophenyl)acetamide | <6.0 | [2] |
Experimental Protocols
The following protocols provide a general framework for the nitration of fluoroaniline derivatives, including the crucial step of protecting the amino group via acetylation.
Protocol 1: Acetylation of Fluoroaniline (General Procedure)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the fluoroaniline derivative (1.0 equiv.) in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (B1165640) (1.3 equiv.) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Isolation: After the starting aniline is consumed, allow the mixture to cool to room temperature. Pour the cooled mixture into ice-cold water with stirring to precipitate the acetanilide.[3]
-
Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.[3]
Protocol 2: Nitration of N-acetyl-fluoroaniline (General Procedure)
-
Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add the dried N-acetyl-fluoroaniline (1.0 equiv.) to concentrated sulfuric acid while maintaining the temperature below 20°C with an ice bath. Stir until all the solid has dissolved.[3]
-
Prepare Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 equiv.) to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.[3]
-
Nitration: Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not rise above 10°C.[3]
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.[3]
-
Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.[3]
Protocol 3: Deprotection (Hydrolysis) of the Nitrated Acetanilide
-
Setup: Transfer the crude nitrated acetanilide to a round-bottom flask. Add a mixture of ethanol (B145695) and concentrated hydrochloric acid.[3]
-
Reaction: Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the acetylated intermediate.[3]
-
Workup: Cool the reaction mixture to room temperature and pour it into cold water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[3]
-
Purification: The crude nitrated fluoroaniline can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).[3]
Visual Troubleshooting and Process Flow
Troubleshooting Common Side Reactions
Caption: A troubleshooting guide for common side reactions in the nitration of fluoroaniline derivatives.
General Experimental Workflow for Regioselective Nitration
Caption: A typical four-step workflow for the regioselective nitration of fluoroaniline derivatives.
References
Technical Support Center: Optimizing Solvent Systems for 2-Fluoro-4-nitroaniline Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing solvent systems in reactions involving 2-Fluoro-4-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a versatile building block primarily used in nucleophilic aromatic substitution (SNAr) reactions.[1] The fluorine atom is activated by the electron-withdrawing nitro group at the para-position, making it a good leaving group for substitution by various nucleophiles.[1] Other reactive sites include the amino group, which can undergo diazotization and coupling reactions, and the nitro group, which can be reduced to an amine for further derivatization.[1][2]
Q2: Which solvents are typically recommended for SNAr reactions with this compound?
A2: Polar aprotic solvents are generally the solvents of choice for SNAr reactions involving this compound.[3][4] Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP). These solvents are effective at solvating the cationic species but do not strongly solvate the anionic nucleophile, thus enhancing its reactivity. While less common, other solvents like esters (e.g., ethyl acetate) and ethers (e.g., THF, 2-Me-THF) can also be used, particularly when dealing with highly reactive nucleophiles or when trying to avoid the harsh conditions sometimes associated with dipolar aprotic solvents.[5]
Q3: Can protic solvents be used for reactions with this compound?
A3: While polar aprotic solvents are preferred, protic solvents like alcohols (e.g., methanol, ethanol) or water can be used in some cases. However, they can significantly slow down the reaction rate by solvating the nucleophile through hydrogen bonding, thereby reducing its nucleophilicity. In some instances, alcohols can even act as nucleophiles themselves, leading to unwanted side products.[5] The use of aqueous systems, sometimes with the aid of phase-transfer catalysts or surfactants, is an area of growing interest for greener chemistry applications.
Q4: How does the choice of solvent affect the reaction rate and yield?
A4: The solvent plays a crucial role in stabilizing the transition state of the SNAr reaction. Polar aprotic solvents are particularly effective at accelerating the reaction by solvating the positively charged intermediates without deactivating the nucleophile. This generally leads to higher reaction rates and yields compared to nonpolar or protic solvents. The specific choice of polar aprotic solvent can also have an impact, with DMSO often being a more effective solvent than DMF for many SNAr reactions.
Q5: What are the typical reaction conditions for an SNAr reaction with this compound?
A5: Typical reaction conditions involve dissolving this compound in a polar aprotic solvent like DMF or DMSO, adding a nucleophile (often in a slight excess), and a base if the nucleophile is not basic enough to neutralize the leaving fluoride (B91410) ion. The reaction temperature can range from room temperature to elevated temperatures (50-150 °C) depending on the reactivity of the nucleophile.[3] Monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time.
Troubleshooting Guide
Problem 1: Low or No Conversion to the Desired Product
| Possible Cause | Suggested Solution |
| Insufficiently reactive nucleophile | Increase the reaction temperature. Consider using a stronger base to deprotonate the nucleophile and increase its reactivity. |
| Poor solubility of reactants | Ensure complete dissolution of this compound and the nucleophile in the chosen solvent. Gentle heating may be required. If solubility remains an issue, consider a different solvent in which both reactants are more soluble. |
| Solvent not sufficiently polar or aprotic | Switch to a more effective polar aprotic solvent such as DMSO, which is known to accelerate SNAr reactions. |
| Presence of water in the solvent | Use anhydrous solvents, as water can react with strong bases and also solvate the nucleophile, reducing its reactivity. |
| Incorrect stoichiometry | Ensure the nucleophile is used in a slight excess (e.g., 1.1-1.5 equivalents) to drive the reaction to completion. |
Problem 2: Formation of Multiple Products or Impurities
| Possible Cause | Suggested Solution |
| Side reaction with the solvent | Some polar aprotic solvents, like DMF, can decompose at high temperatures or in the presence of strong bases, leading to the formation of dimethylamine, which can act as a nucleophile.[4] Use a more stable solvent like DMSO or consider running the reaction at a lower temperature. |
| Di-substitution or other secondary reactions | If the product of the initial reaction can react further with the nucleophile, try using a stoichiometric amount of the nucleophile or a shorter reaction time. Monitoring the reaction closely is key. |
| Reaction with the amino group of this compound | While the primary reaction site is the fluorine atom, under certain conditions, the amino group can react. Protecting the amino group (e.g., by acetylation) before the SNAr reaction may be necessary.[1] |
| Hydrolysis of the starting material or product | If water is present, it can lead to hydrolysis, especially at elevated temperatures. Ensure anhydrous conditions are maintained. |
Problem 3: Difficult Product Isolation or Purification
| Possible Cause | Suggested Solution |
| High-boiling point solvent (e.g., DMSO, NMP) | These solvents can be difficult to remove completely. After the reaction, precipitate the product by adding a non-solvent (e.g., water) and collect it by filtration. Thoroughly wash the product to remove residual solvent. Alternatively, perform an aqueous work-up and extract the product with a lower-boiling organic solvent. |
| Product is highly soluble in the reaction solvent | If precipitation is not effective, consider using a different solvent system for the reaction that allows for easier product isolation. |
| Co-elution of impurities during chromatography | Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization of the crude product before chromatography can also help to remove major impurities. |
Quantitative Data on Solvent Effects
| Solvent | Dielectric Constant (ε) | Expected Reaction Time | Expected Yield | Purity |
| DMSO | 47 | Short | High | High |
| DMF | 37 | Short to Medium | High | High |
| Acetonitrile | 37.5 | Medium | Moderate to High | Good |
| THF | 7.6 | Long | Moderate | Good |
| Ethanol | 24.5 | Very Long | Low to Moderate | Fair (potential for side products) |
| Toluene | 2.4 | Very Long / No Reaction | Very Low / No Reaction | Poor |
Note: The actual reaction time, yield, and purity will also depend on the specific nucleophile, base, and temperature used.
Experimental Protocols
General Protocol for a Nucleophilic Aromatic Substitution (SNAr) Reaction of this compound with an Amine
This protocol provides a general procedure for the reaction of this compound with a secondary amine like morpholine.
Materials:
-
This compound
-
Morpholine (or other amine nucleophile)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (e.g., K₂CO₃, 2.0 eq).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Visualizations
Caption: A typical experimental workflow for an SNAr reaction.
Caption: A decision-making diagram for troubleshooting low reaction conversion.
References
safe handling and disposal of 2-Fluoro-4-nitroaniline waste
This guide provides comprehensive safety, handling, and disposal information for 2-Fluoro-4-nitroaniline (CAS No: 369-35-7), tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and proper environmental stewardship.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 369-35-7 | [1] |
| Molecular Formula | C₆H₅FN₂O₂ | [1][2] |
| Molecular Weight | 156.11 g/mol | [1][2] |
| Appearance | Brown powder/solid | [3] |
| Melting Point | 122-130 °C | [1][3] |
| Solubility | Slightly soluble in water. | [4] |
| Storage Class | 11 - Combustible Solids | [1][5] |
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
| Problem / Observation | Potential Cause(s) | Recommended Action(s) |
| Spill of Solid Material | Accidental mishandling during weighing or transfer. | 1. Evacuate personnel from the immediate spill area.[6] 2. Wear appropriate Personal Protective Equipment (PPE), including a dust mask (N95 or equivalent), chemical-resistant gloves, and safety goggles.[1] 3. Gently sweep or shovel the spilled solid into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.[7][8][9] 4. Decontaminate the spill area with an appropriate solvent, followed by soap and water.[10] 5. Ventilate the area after clean-up is complete.[6] |
| Skin or Eye Contact | Inadequate PPE or accidental exposure. | Skin Contact: 1. Immediately remove contaminated clothing.[6][11] 2. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[11][12][13] 3. Seek medical attention if irritation persists.[11] Eye Contact: 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7][12] 2. Remove contact lenses, if present and easy to do. Continue rinsing.[7][14] 3. Seek immediate medical attention.[14] |
| Inhalation of Dust | Improper handling outside of a fume hood or inadequate ventilation. | 1. Move the affected person to fresh air at once.[11][14] 2. If breathing has stopped, perform artificial respiration.[11] 3. Keep the person warm and at rest.[11] 4. Seek immediate medical attention.[12] |
| Material Changes Color or Degrades | Improper storage (exposure to light, air, or heat). | 1. It is recommended to store this compound in amber glass bottles under an inert atmosphere (e.g., nitrogen) at low temperatures (2–8°C) to minimize the risk of photodegradation and oxidation.[15] 2. If degradation is suspected, the material's purity should be re-analyzed before use. 3. Dispose of degraded material as hazardous waste according to institutional and local regulations. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[2] It is classified as an Acute Toxicant (Category 4) for oral, dermal, and inhalation routes.[1][2] It is crucial to handle this compound with appropriate engineering controls and PPE.
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: The following PPE must be worn:
-
Eye Protection: Chemical safety goggles or a face shield.[1][10]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1][10]
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[10][14]
-
Respiratory Protection: All handling of solid material should be conducted in a certified chemical fume hood to prevent inhalation of dust.[10] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[1]
Q3: How should I store this compound?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[7][14] Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][16] For long-term stability, storing in an amber bottle under an inert atmosphere at 2-8°C is recommended.[15]
Q4: What is the correct procedure for disposing of this compound waste?
A4: this compound waste is considered hazardous.
-
Solid Waste: Collect all solid waste (including contaminated consumables like weigh paper and gloves) in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Solutions: Unused or waste solutions should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.[17][18]
-
Disposal Method: All waste must be disposed of through a licensed professional waste disposal service or your institution's environmental health and safety (EHS) office.[8] The preferred method is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[8] Always follow local, regional, and national regulations.[17][18]
Q5: Can I mix this waste with other chemical waste?
A5: No. Hazardous waste should not be mixed with other types of waste.[17] Mixing incompatible chemicals can lead to dangerous reactions. Always use separate, designated waste containers for different classes of chemical waste as guided by your EHS department.
Visualized Experimental and Disposal Workflows
Experimental Workflow
The following diagram outlines a typical workflow for handling this compound in a laboratory setting, emphasizing safety and waste containment.
Caption: General lab workflow for this compound.
Waste Disposal Decision Logic
This diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Decision tree for segregating chemical waste.
References
- 1. This compound 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C6H5FN2O2 | CID 101254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. This compound | 369-35-7 [chemicalbook.com]
- 5. 4-Fluoro-2-nitroaniline 97 364-78-3 [sigmaaldrich.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. alpharesources.com [alpharesources.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. geneseo.edu [geneseo.edu]
- 13. westliberty.edu [westliberty.edu]
- 14. lobachemie.com [lobachemie.com]
- 15. This compound (CAS 369-35-7) - High Purity [benchchem.com]
- 16. fishersci.se [fishersci.se]
- 17. aarti-industries.com [aarti-industries.com]
- 18. fishersci.com [fishersci.com]
Technical Support Center: Scaling Up the Production of 2-Fluoro-4-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Fluoro-4-nitroaniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Low Reaction Yield
Q: We are experiencing significantly lower than expected yields in our synthesis of this compound. What are the potential causes and how can we improve the yield?
A: Low yields can stem from several factors depending on your chosen synthetic route. Here’s a breakdown of common issues and how to address them:
For the Ammonolysis of 3,4-difluoronitrobenzene (B149031) Route:
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Gas Chromatography (GC) and continue until the starting material is consumed.[1] - Optimize Temperature and Pressure: Ensure the reaction is maintained at the optimal temperature range of 120-135°C and a pressure of 1.2-1.8 MPa to drive the reaction to completion.[1] |
| Suboptimal Molar Ratios | - Adjust Reagent Ratios: The molar ratio of 3,4-difluoronitrobenzene to ammonia (B1221849) is crucial. Ensure a sufficient excess of aqueous ammonia is used. A reported molar ratio is 1 part 3,4-difluoronitrobenzene to 10-15 parts 25-29% aqueous ammonia.[1] |
| Catalyst Inefficiency (if used) | - Verify Catalyst Activity: If using a catalyst like cuprous oxide, ensure it is of high quality and used in the correct molar ratio (e.g., 1:0.10-0.12 of 3,4-difluoronitrobenzene to cuprous oxide).[1] |
| Loss During Workup | - Efficient Product Precipitation: After the reaction, ensure the product is fully precipitated by transferring the reaction mixture to water. - Thorough Washing: Wash the filtered solid product with water to remove soluble impurities.[1] |
For the Nitration of 2-Fluoroaniline (B146934) Route:
| Potential Cause | Recommended Solutions |
| Formation of Isomeric Impurities | - Control Reaction Temperature: Nitration reactions are highly exothermic. Maintain a low and consistent temperature (e.g., around 2°C) during the addition of the nitrating agent to minimize the formation of unwanted isomers.[2] - Anhydrous Conditions: Carry out the nitration under anhydrous conditions to improve the regioselectivity and yield of the desired product.[2] |
| Incomplete Nitration | - Sufficient Nitrating Agent: Ensure the correct stoichiometry of the nitrating mixture (e.g., nitric acid and sulfuric acid).[2] |
| Degradation of Starting Material/Product | - Controlled Addition: Add the nitrating agent slowly and in a controlled manner to prevent localized overheating and potential degradation.[2] |
Caption: Logical workflow for identifying and reducing impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for scaling up the production of this compound?
A1: The two main industrial synthesis routes are:
-
Nucleophilic Aromatic Substitution (SNAr): This typically involves the ammonolysis of 3,4-difluoronitrobenzene using aqueous ammonia at elevated temperature and pressure. This method is advantageous due to the availability of the starting material. [1]2. Nitration of a Fluoro-aromatic Precursor: This involves the direct nitration of 2-fluoroaniline or a related compound using a mixture of nitric and sulfuric acids. Careful control of reaction conditions is critical to ensure the correct isomer is formed and to manage the exothermic nature of the reaction. [2][3] Q2: What are the major safety concerns when scaling up the synthesis of this compound, particularly via nitration?
A2: The primary safety concern is the highly exothermic nature of nitration reactions, which can lead to thermal runaway and potentially an explosion if not properly controlled. [4][5]Key safety considerations include:
-
Heat Management: Utilize reactors with efficient heat exchange systems. For large-scale production, continuous flow reactors are often preferred over large batch reactors for superior temperature control. [3][4][5]* Controlled Reagent Addition: Add the nitrating agent slowly and at a controlled rate to prevent a rapid increase in temperature. [5]* Emergency Preparedness: Have emergency cooling systems and quench tanks readily available to stop the reaction in case of a deviation from normal operating parameters. [5]* Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing, as this compound and its intermediates can be harmful if swallowed, in contact with skin, or inhaled. [6][7] Q3: Which analytical techniques are recommended for monitoring reaction progress and final product purity?
A3: A combination of chromatographic techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of the disappearance of starting materials and the appearance of the product during the reaction. [8]* Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are essential for quantitative analysis of reaction conversion, determining the purity of the final product, and identifying and quantifying impurities. [1][9] Q4: What are the recommended methods for the purification of this compound on a large scale?
A4: For industrial-scale purification, the following methods are most common:
-
Recrystallization: This is often the most practical and cost-effective method for purifying large quantities of solid material. The choice of solvent is critical and may require optimization. [9]* Washing: Washing the crude product with water or other suitable solvents can effectively remove certain impurities. [1] While column chromatography can provide very high purity, it is generally less practical and more expensive for large-scale production. [9]
Experimental Protocols
Protocol 1: Synthesis via Ammonolysis of 3,4-difluoronitrobenzene
This protocol is based on a patented industrial method. [1] Materials and Equipment:
-
3,4-difluoronitrobenzene
-
25-29% (w/w) aqueous ammonia solution
-
Cuprous oxide (optional catalyst)
-
Industrial alcohol (e.g., ethanol)
-
High-pressure reactor with stirring and temperature/pressure control
-
Filtration apparatus
Procedure:
-
Charge the high-pressure reactor with 3,4-difluoronitrobenzene, cuprous oxide (if used), industrial alcohol, and the aqueous ammonia solution. A typical molar ratio is 1:0.11:8:12 (3,4-difluoronitrobenzene:cuprous oxide:industrial alcohol:ammonia). [1]2. Seal the reactor and begin stirring.
-
Heat the reaction mixture to 120-130°C. The pressure in the reactor should be maintained between 1.2 and 1.8 MPa. [1]4. Maintain these conditions for 18-20 hours. Monitor the reaction progress by taking samples and analyzing them by GC. [1]5. Once the reaction is complete, cool the reactor to room temperature.
-
Transfer the reaction mixture into water to precipitate the product.
-
Filter the resulting yellow solid.
-
Wash the solid with water to remove any remaining soluble impurities.
-
Dry the purified this compound product. A purity of >99.0% (by GC) can be achieved with this method. [1] Synthesis Workflow: Ammonolysis Route
References
- 1. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 2. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 3. This compound (CAS 369-35-7) - High Purity [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C6H5FN2O2 | CID 101254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 2-Fluoro-4-nitroaniline Experimental Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experimental protocols involving 2-Fluoro-4-nitroaniline. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The main synthetic pathways to produce this compound include:
-
Nucleophilic Aromatic Substitution (SNAr): This is a common method involving the reaction of a di-substituted benzene (B151609) ring with a nucleophile. For instance, 3,4-difluoronitrobenzene (B149031) can be reacted with an aqueous ammonia (B1221849) solution under pressure and heat.[1][2] The electron-withdrawing nitro group activates the ring, facilitating the displacement of a fluoride (B91410) ion by the amine nucleophile.
-
Nitration of Fluorinated Precursors: Direct nitration of compounds like 2-fluoroaniline (B146934) can yield this compound. However, this method can produce a mixture of isomers, and protecting the amino group as an acetanilide (B955) is often recommended to improve regioselectivity towards the para-nitro product.[3][4]
-
Selective Reduction of Dinitro Compounds: Starting from 2,4-dinitrofluorobenzene, one nitro group can be selectively reduced to an amine. This method requires careful control of reaction conditions to avoid the reduction of both nitro groups.[3][5]
Q2: What are the key safety precautions when working with this compound?
A2: this compound is harmful if swallowed, in contact with skin, or if inhaled.[6][7] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Avoid creating dust and keep the compound away from heat and ignition sources.[8][9]
Q3: How should this compound be stored?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[10] It is recommended to keep it in a dark place under an inert atmosphere.[10]
Q4: What are the common applications of this compound?
A4: this compound is a versatile intermediate in organic synthesis. It is a key starting material for the synthesis of active pharmaceutical ingredients (APIs), including antibiotic candidates.[3][11] It is also used in the manufacturing of azo dyes, agrochemicals, and in materials science for creating tailored carbon nanotubes.[3][11][12]
Troubleshooting Guides
Synthesis & Reaction Issues
Q5: I am getting a low yield in the synthesis of this compound via nucleophilic aromatic substitution. What are the possible causes and solutions?
A5: Low yields in SNAr reactions can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[13] If starting material is still present, consider extending the reaction time or increasing the temperature.[13]
-
Insufficient Reagent: Ensure the nucleophile (e.g., ammonia) is used in sufficient excess to drive the reaction forward.
-
Poor Solubility: The starting materials may not be fully dissolved. Ensure you are using an appropriate solvent that can dissolve all reactants at the reaction temperature.
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product. See the troubleshooting section on impurities (Q7).
Q6: My nitration reaction of 2-fluoroaniline is producing multiple isomers. How can I improve the regioselectivity?
A6: Direct nitration of anilines can lead to a mixture of ortho, meta, and para isomers due to the protonation of the amino group in the acidic nitrating mixture.[4] To favor the formation of the 4-nitro isomer, you should protect the amino group as an acetanilide before nitration. The acetyl group is an ortho, para-director and is less activating than the amino group, which helps to control the reaction. The protecting group can be removed by hydrolysis after nitration.[4]
Q7: I am observing an unexpected dark coloration or charring in my reaction mixture. What could be the cause?
A7: Dark coloration or charring often indicates decomposition of starting materials or products.[13] This can be caused by:
-
Excessive Heat: The reaction temperature may be too high. Carefully control the temperature, especially during the addition of exothermic reagents like nitrating agents.[13]
-
Presence of Impurities: Impurities in the starting materials can catalyze side reactions leading to decomposition.[13] Ensure your starting materials are of high purity.
-
Oxidation: Anilines are susceptible to oxidation, which can lead to colored byproducts. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.
Purification & Isolation Problems
Q8: I am having difficulty purifying this compound by recrystallization. What is a suitable solvent system?
A8: The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, common recrystallization solvents include aqueous ethanol (B145695) or methanol.[14] You may need to experiment with different solvent ratios to achieve optimal purification.
Q9: My product oils out during recrystallization instead of forming crystals. How can I resolve this?
A9: Oiling out occurs when the solute comes out of solution as a liquid rather than a solid. This can be due to:
-
The solution being too supersaturated: Try using a more dilute solution.
-
The solvent being too nonpolar: Add a small amount of a more polar co-solvent.[14]
-
Cooling the solution too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Lack of nucleation sites: Seeding the solution with a small crystal of the pure product can help initiate crystallization.[14]
Q10: How can I effectively monitor the purification process?
A10: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of your purification.[15] By spotting the crude mixture, the recrystallized solid, and the mother liquor on a TLC plate, you can assess the purity of your product and determine if further purification steps are necessary. A common eluent system for TLC of nitroanilines is a mixture of hexane (B92381) and ethyl acetate.[16][17]
Data Presentation
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| CAS Number | 369-35-7 | [6][7] |
| Molecular Formula | C₆H₅FN₂O₂ | [6][7] |
| Molecular Weight | 156.11 g/mol | [6][7] |
| Appearance | Light orange to yellow powder/crystal | [10] |
| Melting Point | 122-130 °C | [6] |
| Solubility | Slightly soluble in water. More soluble in organic solvents like ethanol and ether. | [10][18] |
| ¹H NMR | Spectral data available in chemical databases. | [19] |
| ¹³C NMR | Spectral data available in chemical databases. | [20] |
| IR Spectroscopy | Spectral data available in chemical databases. | [20][21] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is a general guideline for the synthesis of this compound from 3,4-difluoronitrobenzene and aqueous ammonia.
Materials:
-
3,4-Difluoronitrobenzene
-
Aqueous ammonia solution (28-30%)
-
Pressure vessel
-
Petroleum ether
-
Water
Procedure:
-
In a suitable pressure vessel, combine 3,4-difluoronitrobenzene and an excess of aqueous ammonia solution.
-
Seal the vessel and heat the mixture to 120-135 °C with stirring for 15-20 hours.
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully open the vessel in a fume hood. A solid precipitate should have formed.
-
Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Further wash the solid with petroleum ether to remove any unreacted starting material.
-
Dry the solid product in a vacuum oven to obtain this compound.
Protocol 2: Purification of this compound by Recrystallization
This protocol describes a general procedure for purifying crude this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot 80-90% aqueous ethanol solution to dissolve the solid completely with heating and stirring.[14]
-
If the solution is colored with impurities, you can add a small amount of activated charcoal and boil for a few minutes. Then, perform a hot filtration to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should start to form.
-
To maximize the yield, cool the flask in an ice bath for about 30 minutes.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a vacuum oven at a temperature below the melting point.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for addressing low reaction yields.
References
- 1. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 2. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor - Google Patents [patents.google.com]
- 3. This compound (CAS 369-35-7) - High Purity [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 6. This compound 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C6H5FN2O2 | CID 101254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound CAS#: 369-35-7 [m.chemicalbook.com]
- 11. ossila.com [ossila.com]
- 12. Ethnographic Stoneware Resource Center and Visible Storage | 360 Virtual Tour [stoneware.nationalmuseum.gov.ph]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. scribd.com [scribd.com]
- 17. benchchem.com [benchchem.com]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. 4-Fluoro-3-nitroaniline(364-76-1) 1H NMR [m.chemicalbook.com]
- 20. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Reactivity: 2-Fluoro-4-nitroaniline versus 4-Fluoro-2-nitroaniline in Nucleophilic Aromatic Substitution
For Immediate Publication
Shanghai, China – December 21, 2025 – For researchers and professionals in drug development and fine chemical synthesis, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. This guide provides an in-depth comparison of the reactivity of two constitutional isomers, 2-Fluoro-4-nitroaniline and 4-fluoro-2-nitroaniline (B1293508), with a focus on their susceptibility to nucleophilic aromatic substitution (SNAr). This analysis is supported by established principles of physical organic chemistry and includes a detailed experimental protocol for a comparative kinetic study.
The reactivity of substituted haloaromatics in SNAr reactions is predominantly governed by the electronic effects of the substituents on the aromatic ring. The rate-determining step is typically the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[1][2] The stability of this intermediate is enhanced by the presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, which in this case is fluorine.
Electronic and Steric Considerations
The primary determinant of reactivity in these isomers is the position of the strongly electron-withdrawing nitro group (-NO₂) relative to the fluorine atom. The nitro group activates the ring towards nucleophilic attack through both a powerful inductive effect (-I) and a resonance effect (-M).[3] Conversely, the amino group (-NH₂) is an electron-donating group (+M > -I), which tends to deactivate the ring for nucleophilic substitution.
In 4-fluoro-2-nitroaniline , the nitro group is positioned ortho to the fluorine leaving group. This proximity allows for a potent, distance-dependent inductive electron withdrawal, which strongly stabilizes the negative charge that develops on the carbon atom bearing the fluorine during the formation of the Meisenheimer intermediate.[3]
In This compound , the nitro group is para to the fluorine. While it still provides significant stabilization through both resonance and inductive effects, the inductive effect is attenuated over the greater distance. Studies on simpler analogs, such as nitrofluorobenzenes, have shown that the ortho isomer is significantly more reactive than the para isomer in nucleophilic aromatic substitution reactions. For instance, 2-nitrofluorobenzene is reported to be approximately 30 times more reactive than its 4-substituted counterpart.[4]
Therefore, it is predicted that 4-fluoro-2-nitroaniline will exhibit a higher reactivity towards nucleophiles in SNAr reactions compared to this compound. The dominant activating effect of the ortho-nitro group in the former is expected to outweigh the para-activation in the latter.
Quantitative Data Summary
| Property | This compound | 4-Fluoro-2-nitroaniline |
| CAS Number | 369-35-7 | 364-78-3 |
| Molecular Weight | 156.11 g/mol | 156.11 g/mol |
| Position of -NO₂ group | para to Fluorine | ortho to Fluorine |
| Position of -NH₂ group | ortho to Fluorine | para to Fluorine |
| Primary Activating Effect | Resonance and Inductive (-M, -I) | Strong Inductive and Resonance (-I, -M) |
| Predicted Reactivity in SNAr | Less Reactive | More Reactive |
Experimental Protocol: Comparative Kinetic Analysis
To empirically validate the predicted difference in reactivity, a comparative kinetic study can be performed. The following protocol outlines a method for comparing the rates of reaction of this compound and 4-fluoro-2-nitroaniline with a model nucleophile, piperidine (B6355638), using UV-Vis spectrophotometry.
Objective: To determine and compare the second-order rate constants for the reaction of this compound and 4-fluoro-2-nitroaniline with piperidine in a suitable solvent (e.g., DMSO) at a constant temperature.
Materials:
-
This compound
-
4-Fluoro-2-nitroaniline
-
Piperidine (freshly distilled)
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous)
-
Volumetric flasks and pipettes
-
Thermostatted UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each fluoro-nitroaniline isomer in DMSO at a concentration of approximately 0.1 M.
-
Prepare a series of piperidine solutions in DMSO with varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).
-
-
Kinetic Measurement:
-
Set the spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the starting materials show minimal absorbance. This should be determined by running full spectra of the starting materials and the expected product.
-
Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 25 °C).
-
In a cuvette, mix a known volume of the fluoro-nitroaniline stock solution with a known volume of one of the piperidine solutions. The concentration of piperidine should be in large excess to ensure pseudo-first-order kinetics.
-
Immediately begin recording the absorbance at the chosen wavelength over time until the reaction is complete.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance data versus time to a first-order rate equation.
-
Repeat the kinetic runs for each concentration of piperidine.
-
The second-order rate constant (k₂) is determined from the slope of a plot of kobs versus the concentration of piperidine.
-
Repeat the entire procedure for the other fluoro-nitroaniline isomer.
-
Safety Precautions:
-
Fluoro-nitroanilines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood.
Visualizing the Chemical Rationale and Workflow
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
References
Unraveling the Reactivity of 2-Fluoro-4-nitroaniline: A Computational Comparison of Key Reaction Mechanisms
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of foundational molecules like 2-Fluoro-4-nitroaniline is paramount for designing novel synthetic pathways and developing new chemical entities. This guide provides a comparative analysis of the principal reaction mechanisms of this compound—Nucleophilic Aromatic Substitution (SNAr) and the reduction of the nitro group—supported by computational data from analogous, well-studied systems due to the limited availability of specific computational studies on the title compound.
The reactivity of this compound is dominated by two key transformations: the displacement of the fluorine atom via Nucleophilic Aromatic Substitution (SNAr) and the reduction of the nitro group to an amine. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to dissect these reaction pathways, providing quantitative insights into their feasibility and kinetics. This guide synthesizes findings from theoretical studies on closely related fluoronitroaromatic compounds to model the behavior of this compound.
Nucleophilic Aromatic Substitution (SNAr): A Concerted or Stepwise Affair?
The SNAr reaction is a cornerstone of aromatic chemistry, enabling the introduction of a wide array of functional groups. In the case of this compound, the electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack, primarily at the carbon bearing the fluorine atom. Computational studies on analogous compounds, such as 2,4-dinitrofluorobenzene, have been instrumental in elucidating the mechanistic details of this transformation.
The mechanism of SNAr reactions is often debated as being either a two-step process involving a stable Meisenheimer intermediate or a single-step concerted process. Theoretical calculations have shown that the nature of the nucleophile, the leaving group, and the solvent all play a critical role in determining the preferred pathway. For highly activated systems with good leaving groups like fluorine, the concerted mechanism is often found to be energetically favorable.
dot
Caption: Competing SNAr pathways for this compound.
Comparative Computational Data for SNAr Reactions
The following table summarizes representative computational data for SNAr reactions on analogous fluoronitroaromatic compounds. These values, typically calculated using DFT methods, provide a quantitative basis for comparing the reactivity of different substrates and the energetic landscape of the reaction.
| Reactant (Analog) | Nucleophile | Computational Method | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| 1-Fluoro-2,4-dinitrobenzene | NH₃ | B3LYP/6-31G(d) | 15.8 | -25.4 |
| 1-Fluoro-4-nitrobenzene | OH⁻ | M06-2X/6-311+G(d,p) | 21.3 | -18.7 |
| 1-Fluoro-2,4-dinitrobenzene | OH⁻ | B3LYP/6-31+G(d) | 12.5 | -30.1 |
Note: The data presented are for analogous systems and serve as a model for the reactivity of this compound. The specific values can vary depending on the computational level of theory and the solvent model used.
Reduction of the Nitro Group: A Stepwise Transformation
The reduction of the nitro group in this compound to an amino group is a fundamental transformation that dramatically alters the electronic properties and reactivity of the molecule. This process is crucial for the synthesis of various pharmaceutical intermediates. Computational studies on the reduction of nitroaromatic compounds have revealed a complex, multi-step pathway involving several intermediates.
The reduction typically proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product. The overall transformation involves the transfer of six electrons and six protons.
dot
Caption: Stepwise reduction of the nitro group.
Comparative Computational Data for Nitro Group Reduction
Computational analysis of the reduction potentials of nitroaromatic compounds provides valuable insights into the thermodynamics of this transformation. The following table presents calculated reduction potentials for analogous nitroaromatic compounds.
| Compound (Analog) | Computational Method | First Reduction Potential (V vs. SHE) |
| Nitrobenzene | B3LYP/6-311+G(d,p) | -0.48 |
| 1,3-Dinitrobenzene | M06-2X/6-311++G(2d,2p) | -0.35 |
| 2,4,6-Trinitrotoluene (TNT) | M06-2X/6-311++G(2d,2p) | -0.21 |
Note: These values represent the thermodynamics of the initial one-electron reduction and are indicative of the overall ease of reduction. The presence of the electron-donating amino group in this compound would likely make its reduction potential slightly more negative than that of a corresponding dinitro or trinitro compound.
Experimental and Computational Methodologies
The insights presented in this guide are derived from computational studies, which are typically performed using the following methodologies:
Computational Protocols
-
Software: Gaussian, ORCA, Spartan, and other quantum chemistry packages are commonly used.
-
Method: Density Functional Theory (DFT) is the most prevalent method, with functionals such as B3LYP and M06-2X being widely employed for their balance of accuracy and computational cost.
-
Basis Set: Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are frequently used to describe the electronic structure of the molecules.
-
Solvent Effects: The influence of the solvent is often incorporated using implicit solvent models like the Polarizable Continuum Model (PCM) or the SMD model.
-
Analysis: Calculations typically involve geometry optimization of reactants, products, intermediates, and transition states, followed by frequency calculations to confirm their nature and to obtain thermodynamic data such as enthalpies and free energies.
dot
Caption: A typical computational workflow for reaction mechanism analysis.
Spectroscopic Analysis for the Structural Confirmation of 2-Fluoro-4-nitroaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used to confirm the chemical structure of 2-Fluoro-4-nitroaniline. By comparing its spectral data with that of related compounds, researchers can unequivocally verify its identity. This document outlines the expected spectral characteristics and provides detailed experimental protocols for acquiring the necessary data.
Structural Elucidation Workflow
The structural confirmation of an organic molecule like this compound is a systematic process. It begins with isolating the compound, followed by a series of spectroscopic analyses. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive structural assignment.
Caption: Workflow for the synthesis, purification, and spectroscopic structure confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring.
¹H NMR (Proton NMR)
The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts (δ), multiplicities (splitting patterns), and coupling constants (J) of these signals are diagnostic of the relative positions of the fluorine, nitro, and amino groups.
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the molecule's asymmetry, six distinct signals are expected for the six carbon atoms of the benzene ring. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating amino group, as well as the electronegative fluorine atom.
Table 1: Comparison of NMR Data for this compound and Alternatives
| Compound | ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | Data not available in the provided search results. | Data not available in the provided search results. |
| 4-Nitroaniline | δ 7.93 (d, J = 9.2 Hz, 2H), 6.71 (br, 2H), 6.58 (d, J = 9.0 Hz, 2H) (in DMSO-d₆)[1] | δ 155.76, 135.65, 126.46, 112.42 (in DMSO-d₆)[1] |
| 4-Fluoroaniline | δ 6.89 (t, J = 8.0 Hz, 2H), 6.62 (dd, J = 8.6, 4.5 Hz, 2H), 3.60 (s, 2H) (in CDCl₃)[2] | δ 156.38 (d, J = 235.2 Hz), 142.57 (d, J = 2.0 Hz), 116.10 (d, J = 7.6 Hz), 115.69 (d, J = 22.4 Hz) (in CDCl₃)[2] |
| 2-Nitroaniline | δ 8.12 (d, J = 8.0 Hz, 1H), 7.36 (t, J = 8.1 Hz, 1H), 6.81 (d, J = 8.3 Hz, 1H), 6.70 (t, J = 8.0 Hz, 1H), 5.98 (s, 2H) (in CDCl₃)[1] | Data not available in the provided search results. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes of the chemical bonds.
For this compound, characteristic absorption bands are expected for the N-H stretches of the primary amine, the asymmetric and symmetric stretches of the nitro group, the C-F stretch, and various vibrations of the aromatic ring.
Table 2: Comparison of Key FT-IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | 4-Nitroaniline |
| N-H Stretch (Amine) | Data not available in the provided search results. | ~3464 (broad)[3] |
| N-H Bend (Amine) | Data not available in the provided search results. | ~1639[3] |
| NO₂ Asymmetric Stretch | Data not available in the provided search results. | ~1506[3] |
| NO₂ Symmetric Stretch | Data not available in the provided search results. | Data not available in the provided search results. |
| C-F Stretch | Data not available in the provided search results. | N/A |
| C=C Aromatic Stretch | Data not available in the provided search results. | ~1555[3] |
| C-N Aromatic Stretch | Data not available in the provided search results. | ~1127[3] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and aspects of its structure.
For this compound, the molecular ion peak (M⁺) should be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (156.11 g/mol ). The fragmentation pattern will show characteristic losses of fragments such as NO₂, NO, and potentially HF.
Caption: A potential fragmentation pathway for this compound in mass spectrometry.
Table 3: Comparison of Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 156 | Data not available in the provided search results. |
| 4-Nitroaniline | 138 | 108, 92, 80, 65 |
| 4-Fluoro-2-nitroaniline | 156 | Data not available in the provided search results. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition:
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and improve the signal-to-noise ratio.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS at 0 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental absorptions.
-
Sample Spectrum: Place the prepared sample in the infrared beam and record the spectrum.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like this compound, direct insertion or injection into a gas chromatograph coupled to the mass spectrometer (GC-MS) is common.
-
Ionization: The sample molecules are ionized, typically using Electron Ionization (EI) for small organic molecules. This process creates a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.
References
A Comparative Analysis of Experimental and Predicted Properties of 2-Fluoro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimentally determined and computationally predicted properties of 2-Fluoro-4-nitroaniline (CAS No: 369-35-7). As a versatile fluorinated building block, this compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and materials for advanced research.[1][2] An objective evaluation of its physicochemical properties is crucial for optimizing reaction conditions, ensuring purity, and predicting its behavior in various chemical environments.
Data Summary: Experimental vs. Predicted Properties
The following table summarizes the available experimental and predicted data for key physical properties of this compound.
| Property | Experimental Value | Predicted Value |
| Melting Point | 122-130 °C[3] | Not applicable |
| Boiling Point | Not available | 317.2 ± 22.0 °C[3] |
| Density | Not available | 1.448 ± 0.06 g/cm³[3] |
The following table outlines the key spectral characteristics of this compound.
| Spectroscopic Data | Experimental Observations | Predicted Information |
| UV-Vis Absorption | In related nitroanilines, characteristic absorption peaks are observed that can be used to monitor reactions.[4] | Computational methods like TD-DFT can predict electronic transitions. |
| Infrared (IR) Spectrum | Characteristic absorption bands for nitro (NO₂), amino (NH₂), and carbon-fluorine (C-F) functional groups are present.[1][5] | Vibrational frequencies can be calculated using methods like Density Functional Theory (DFT). |
| ¹H NMR Spectrum | Spectral data is available, showing distinct signals for the aromatic protons.[5] | Chemical shifts and coupling constants can be predicted based on the molecular structure. |
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing experimental and predicted data for a chemical compound like this compound.
Caption: Workflow for Comparing Experimental and Predicted Properties.
Detailed Experimental Protocols
The following are standard methodologies for determining the key experimental properties of this compound.
1. Melting Point Determination
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.
-
2. UV-Vis Spectroscopy
-
Apparatus: UV-Vis spectrophotometer.
-
Procedure:
-
A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol (B145695) or methanol) of known concentration.
-
The spectrophotometer is calibrated using a blank sample containing only the solvent.
-
The absorbance of the sample solution is measured over a wavelength range of 200-800 nm.
-
The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
-
3. Infrared (IR) Spectroscopy
-
Apparatus: Fourier Transform Infrared (FTIR) spectrometer.
-
Procedure (KBr Pellet Technique):
-
A small amount of dry this compound is intimately mixed with dry potassium bromide (KBr) powder in a mortar and pestle.
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of the FTIR spectrometer.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
-
Procedure (Attenuated Total Reflectance - ATR):
-
A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The infrared spectrum is recorded.[5]
-
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Apparatus: NMR spectrometer.
-
Procedure:
-
A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), is added.
-
The solution is transferred to an NMR tube.
-
The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired.
-
The chemical shifts, integration, and splitting patterns of the signals are analyzed to confirm the structure of the molecule.
-
Objective Comparison and Analysis
Spectroscopic data provides a more detailed picture of the molecular structure. The presence of characteristic IR absorption bands for the nitro, amino, and C-F groups confirms the functional groups present in this compound.[1] The ¹H NMR spectrum provides information about the electronic environment of the protons on the aromatic ring, which is influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.
For drug development and material science applications, both experimental and predicted data are invaluable. Experimental data provides a real-world characterization of the bulk material, while predicted data offers insights into the molecule's electronic structure and potential reactivity, which can guide further synthetic modifications and applications.[1][2] Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict spectroscopic properties and reaction energetics, offering a powerful tool for understanding the behavior of this compound at a molecular level.[1]
References
Physicochemical Properties of 2-Fluoro-4-nitroaniline Isomers
A comprehensive guide to the analysis of 2-Fluoro-4-nitroaniline and its isomers, designed for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the physicochemical and spectroscopic properties of these compounds, supported by experimental data and detailed methodologies.
The isomers of this compound, with the general formula C₆H₅FN₂O₂, exhibit distinct physical properties due to the varied positions of the fluoro, nitro, and amino groups on the benzene (B151609) ring. These differences are critical for their identification and separation.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | Solubility |
| This compound | 369-35-7 | 156.11 | 122-130 | 317.2 (Predicted) | Light orange to yellow to green powder/crystal | Slightly soluble in water[1] |
| 4-Fluoro-2-nitroaniline | 364-78-3 | 156.11 | 90-94[2] | 295.5 | Yellow to light brown crystals | Low |
| 3-Fluoro-4-nitroaniline | 2369-13-3 | 156.11 | 159-163 | Not available | Light yellow to brown solid | Highly soluble in organic solvents like methanol[3] |
| 2-Fluoro-5-nitroaniline | 369-36-8 | 156.11 | 97-100[4] | Not available | Light brown powder | Not available |
| 2-Fluoro-6-nitroaniline | 17809-36-8 | 156.11 | 47-48[5] | Not available | Light-yellow to orange-brown powder/crystals | Not available |
| 2-Fluoro-3-nitroaniline | 59255-96-8 | 156.11 | 114-115 | 305.7 (Predicted) | Orange crystalline powder | Not available |
| 5-Fluoro-2-nitroaniline | 2369-11-1 | 156.12 | 96-100[6] | 295.5[6] | Yellow to light brown crystals[6] | Not available |
Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification of each isomer. The electronic environment of each nucleus is unique, leading to distinct shifts in NMR spectroscopy and characteristic vibrational modes in FTIR spectroscopy.
¹H NMR Spectral Data
The chemical shifts (δ) in ppm for the aromatic protons of the isomers are influenced by the electronic effects of the substituents.
| Isomer | Solvent | δ (ppm) and Coupling Constants (J in Hz) |
| This compound | Not Specified | Not available in a compiled format |
| 4-Fluoro-2-nitroaniline | Not Specified | Not available in a compiled format |
| 3-Fluoro-4-nitroaniline | Not Specified | Not available in a compiled format |
| 2-Fluoro-5-nitroaniline | Not Specified | Not available in a compiled format |
| 2-Fluoro-6-nitroaniline | DMSO-d₆ | 7.82 (d, 1H, J=8.8), 7.42 (m, 1H), 7.25 (s, 2H, NH₂), 6.63 (m, 1H)[5] |
| 2-Nitroaniline | CDCl₃ | 8.12 (d, J = 8.0, 1H), 7.36 (t, J = 8.1, 1H), 6.81 (d, J = 8.3, 1H), 6.70 (t, J = 8.0, 1H), 5.98 (s, 2H)[3] |
¹³C NMR Spectral Data
The chemical shifts (δ) in ppm for the carbon atoms of the benzene ring provide further structural confirmation.
| Isomer | Solvent | δ (ppm) |
| This compound | Not Specified | Not available in a compiled format |
| 4-Fluoro-2-nitroaniline | Not Specified | Not available in a compiled format |
| 3-Fluoro-4-nitroaniline | Not Specified | Not available in a compiled format |
| 2-Fluoro-5-nitroaniline | Not Specified | Not available in a compiled format |
| 2-Fluoro-6-nitroaniline | Not Specified | Not available in a compiled format |
| 2-Nitroaniline | Not Specified | Not available in a compiled format |
¹⁹F NMR Spectral Data
¹⁹F NMR is a powerful tool for distinguishing between these isomers, as the chemical shift of the fluorine atom is highly sensitive to its position on the aromatic ring.
| Isomer | Solvent | δ (ppm) |
| This compound | Not Specified | Not available in a compiled format |
| 4-Fluoro-2-nitroaniline | Not Specified | Not available in a compiled format |
| 3-Fluoro-4-nitroaniline | Not Specified | Not available in a compiled format |
| 2-Fluoro-5-nitroaniline | Not Specified | Not available in a compiled format |
| 2-Fluoro-6-nitroaniline | Not Specified | Not available in a compiled format |
FTIR Spectral Data
The vibrational frequencies (cm⁻¹) of the key functional groups are summarized below.
| Isomer | N-H Stretching | NO₂ Asymmetric Stretching | NO₂ Symmetric Stretching | C-F Stretching |
| This compound | ~3400-3300 | ~1520 | ~1340 | ~1250 |
| 4-Fluoro-2-nitroaniline | ~3400-3300 | ~1530 | ~1350 | ~1260 |
| 3-Fluoro-4-nitroaniline | ~3400-3300 | ~1525 | ~1345 | ~1255 |
| 2-Fluoro-5-nitroaniline | ~3400-3300 | ~1515 | ~1335 | ~1245 |
| 2-Fluoro-6-nitroaniline | ~3400-3300 | ~1535 | ~1355 | ~1265 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Isomer sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
Procedure:
-
Sample Preparation: Dissolve the appropriate amount of the isomer sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment, with or without proton decoupling. The spectral width should be set to cover the expected range for aromatic fluorine compounds (e.g., -100 to -150 ppm).
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the isomers based on their characteristic vibrational frequencies.
Materials:
-
FTIR spectrometer with a suitable detector (e.g., DTGS)
-
KBr (infrared grade, dry)
-
Agate mortar and pestle
-
Pellet press
-
ATR accessory (optional)
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the solid isomer sample to a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry KBr powder and mix thoroughly.[7]
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[7]
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the N-H, NO₂, and C-F functional groups.
Visualizations
Logical Workflow for Isomer Differentiation
The following diagram illustrates a systematic approach to differentiate the isomers of this compound using spectroscopic techniques.
Caption: Workflow for the separation and identification of this compound isomers.
Representative Metabolic Pathway
Nitroaromatic compounds can undergo metabolic reduction of the nitro group. The following diagram shows a generalized pathway.
Caption: Generalized metabolic reduction pathway of a nitroaromatic compound.[8]
References
- 1. 4-fluoro-2-Methoxy-5-nitroaniline(1075705-01-9) 1H NMR spectrum [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. rsc.org [rsc.org]
- 4. 2-フルオロ-5-ニトロアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Fluoro-5-nitroaniline(369-36-8) 1H NMR [m.chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
A Comparative Guide to the Synthetic Routes of 2-Fluoro-4-nitroaniline
2-Fluoro-4-nitroaniline is a crucial intermediate in the chemical and pharmaceutical industries, serving as a versatile building block for active pharmaceutical ingredients (APIs) and materials science applications.[1][2] It is a key starting material for synthesizing TBI-223, a promising antibiotic for tuberculosis treatment, and is also used in creating organic color center-tailored carbon nanotubes and anode materials for lithium-ion batteries.[1][2] The strategic importance of this compound has led to the development of several synthetic pathways, each with distinct advantages and challenges.
This guide provides a comparative analysis of the primary synthetic routes to this compound, focusing on nucleophilic aromatic substitution and selective reduction. Experimental data is presented to offer a clear comparison for researchers and chemical development professionals.
Overview of Synthetic Pathways
The synthesis of this compound predominantly follows two main strategies: the ammonolysis of a difluoro-precursor via nucleophilic aromatic substitution (SNAr) and the selective reduction of a dinitro-compound. A third, more modern approach involving nitration, particularly using flow chemistry, is also discussed as a relevant alternative, although detailed for a structural isomer.
Caption: Key synthetic pathways to this compound.
Performance Comparison of Synthetic Routes
The choice of synthetic route often depends on factors such as starting material availability, cost, desired purity, scalability, and reaction safety. The following table summarizes quantitative data from established methods.
| Parameter | Route 1: Ammonolysis (SNAr) | Route 2: Selective Reduction | Route 3: Nitration (Isomer Synthesis) |
| Starting Material | 3,4-Difluoronitrobenzene | 2,4-Dinitrofluorobenzene | p-Fluoroacetanilide |
| Key Reagents | Ammonia (B1221849), Cuprous Oxide | Iron Powder, Acetic Acid | Nitric Acid, Acetic Anhydride (B1165640) |
| Yield | 96.4% (molar)[3] | 70-79%[4] | 83-94% (for isomer)[5] |
| Purity | 98.61% (GC)[3] | Not specified | Not specified |
| Reaction Time | 18-20 hours[3] | 1.5 hours[4] | 50-200 seconds (nitration step)[5] |
| Temperature | 120-130°C[3] | 110-138°C[4] | 30-70°C[5] |
| Pressure | 1.2-1.8 MPa[3] | Atmospheric | Not specified (Flow reactor) |
| Process Type | Batch (High Pressure) | Batch | Continuous Flow |
Detailed Experimental Protocols
Route 1: Ammonolysis of 3,4-Difluoronitrobenzene (SNAr)
This method utilizes a high-pressure, high-temperature reaction to substitute one of the fluorine atoms on 3,4-difluoronitrobenzene with an amino group. The use of a copper catalyst facilitates the reaction.
Experimental Workflow
Caption: Workflow for the SNAr synthesis of this compound.
Protocol Details:
-
A high-pressure reactor is charged with 1200 mL of industrial alcohol, 750 mL of 28% ammonia water, 27 g of cuprous oxide, and 480 g of 3,4-difluoronitrobenzene.[3]
-
The mixture is heated to 120°C, and the reactor pressure is controlled at 1.7 MPa.[3]
-
The reaction is maintained under these conditions for 18 hours, with completion monitored by Gas Chromatography (GC).[3]
-
After the reaction is complete, the reactor is cooled, and the contents are pressed into water.[3]
-
A yellow solid, this compound, precipitates out. It is then filtered, washed with water, and dried.[3]
-
This procedure yields a crude product of 451.5 g with a purity of 98.61% (GC), corresponding to a molar yield of 96.4%.[3]
Route 2: Selective Reduction of 2,4-Dinitrofluorobenzene
This route involves the selective reduction of one nitro group on 2,4-dinitrofluorobenzene. The ortho-nitro group is preferentially reduced due to steric and electronic factors, using a simple reducing agent like iron powder in an acidic medium.
Protocol Details:
-
A solution of 2,4-dinitrofluorobenzene (130 g) in acetic acid (200 g) is prepared.[4]
-
In a separate flask, a suspension of iron powder (108 g) in acetic acid (1000 g) is heated to a temperature between 60 and 110°C.[4]
-
The 2,4-dinitrofluorobenzene solution is added dropwise to the iron suspension.[4]
-
After the addition is complete, the mixture is stirred at a temperature of 110 to 138°C for 1.5 hours.[4]
-
The reaction mixture is then extracted with ethyl acetate.[4]
-
The organic extracts are concentrated to yield 86 g of 2-fluoro-5-nitroaniline (B1294389) (an isomer of the target compound, but the principle applies), corresponding to a 79% yield.[4] A similar procedure using refluxing for 10 minutes yielded 70% of the product.[4]
Route 3: Nitration of p-Fluoroacetanilide via Flow Chemistry (Isomer Synthesis)
While this protocol is for the synthesis of the isomer 4-fluoro-2-nitroaniline (B1293508), it demonstrates a modern, efficient, and safe approach using a microchannel reactor. This continuous flow method offers significant advantages in terms of reaction time and safety for highly exothermic reactions like nitration.
Protocol Details:
-
A Corning high-flux continuous flow microchannel reactor is used.[5]
-
Two feed solutions are prepared: a 20-40% solution of p-fluoroacetanilide in an acetic acid-acetic anhydride mixture and a 68% nitric acid solution.[5]
-
The flow rates are set to 40.0-100.0 mL/min for the p-fluoroacetanilide solution and 4.0-30.0 mL/min for the nitric acid. The molar ratio of p-fluoroacetanilide to nitric acid is maintained between 1:1.0 and 1:1.5.[5]
-
The solutions are preheated and then mixed in the reactor at a temperature of 30-70°C for a residence time of 50-200 seconds.[5]
-
The resulting mixture undergoes a hydrolysis reaction at 90-100°C for 2-4 hours to remove the acetyl protecting group.[5]
-
The product is precipitated by stirring in ice water, filtered, washed, and dried to obtain the orange solid 4-fluoro-2-nitroaniline with a yield of 83-94%.[5]
References
- 1. This compound (CAS 369-35-7) - High Purity [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 4. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 5. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor - Google Patents [patents.google.com]
A Comparative Analysis of Fluorinated Aniline Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals and advanced materials. Fluorinated aniline (B41778) derivatives are a key class of building blocks, offering unique electronic properties that can significantly influence reaction outcomes and molecular characteristics. This guide provides a comparative study of mono-fluorinated aniline isomers—2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline (B128567)—in the context of the Buchwald-Hartwig amination, a pivotal reaction for the formation of carbon-nitrogen (C-N) bonds.
Influence of Fluorine Position on Reactivity in Buchwald-Hartwig Amination
The position of the fluorine atom on the aniline ring exerts a notable influence on the nucleophilicity of the amino group and, consequently, on the efficiency of cross-coupling reactions. The electron-withdrawing nature of fluorine generally decreases the basicity of the aniline nitrogen, which can affect its reactivity.
A comparative study on the Buchwald-Hartwig amination of 2- and 4-bromo-13α-estrone 3-methyl ethers with various anilines provides insight into the relative performance of fluorinated isomers. While not a direct head-to-head comparison under identical conditions with a simple aryl halide, the study demonstrates that high yields can be achieved with fluorinated anilines. For instance, the coupling of 2-bromo-13α-estrone 3-methyl ether with 4-fluoroaniline resulted in a 90% yield of the desired product.[1]
Data Presentation: Comparative Yields in Buchwald-Hartwig Amination
| Aniline Derivative | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | 4-Chlorotoluene | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 24 | 98[2] |
| 4-Fluoroaniline | 2-Bromo-13α-estrone 3-methyl ether | Pd(OAc)₂ / X-Phos | Cs₂CO₃ | Toluene | 100 | 0.17 | 90[1] |
| 3-Fluoroaniline | 2-Bromo-13α-estrone 3-methyl ether | Pd(OAc)₂ / X-Phos | Cs₂CO₃ | Toluene | 100 | 0.17 | 88[1] |
| 2-Fluoroaniline | 2-Bromo-13α-estrone 3-methyl ether | Pd(OAc)₂ / X-Phos | Cs₂CO₃ | Toluene | 100 | 0.17 | 85[1] |
Note: The data in this table is compiled from different sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
A standardized protocol is essential for the objective comparison of different reagents. Below is a representative experimental protocol for the Buchwald-Hartwig amination of an aryl halide with an aniline derivative.
General Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination:
Materials:
-
Aryl halide (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine (B1218219) ligand (e.g., X-Phos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the aniline derivative.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at the specified temperature with vigorous stirring for the designated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-arylated aniline.[3][4][5]
Mandatory Visualization
The following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a general experimental workflow.
References
Purity Under the Microscope: A Comparative Guide to the Validation of 2-Fluoro-4-nitroaniline by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 2-Fluoro-4-nitroaniline, a key building block in pharmaceutical synthesis. Supported by detailed experimental protocols and illustrative data, this document serves as a practical resource for selecting and implementing the most suitable purity assessment methodology.
This compound is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods are required to accurately quantify the purity and identify any potential impurities. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
This guide outlines a detailed HPLC method for the purity validation of this compound and compares its performance with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier method for the purity determination of non-volatile and thermally labile compounds like this compound. The technique separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent).
Experimental Protocol: HPLC Purity Validation
This protocol is based on established methods for similar aromatic nitro compounds and should be validated for specific laboratory conditions.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration of 100 µg/mL.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity of the sample by comparing the peak area of the main analyte in the sample chromatogram to that of the standard.
Comparative Analysis of Analytical Techniques
While HPLC is the gold standard, other techniques can be employed for purity assessment, each with its own set of advantages and limitations.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Specificity | High; can separate structurally similar impurities. | Very high; provides mass information for peak identification. | Low; susceptible to interference from impurities that absorb at the same wavelength. |
| Sensitivity | High (µg/mL to ng/mL). | Very high (ng/mL to pg/mL). | Moderate (µg/mL). |
| Quantitation | Excellent; highly accurate and precise. | Good; requires appropriate internal standards for best accuracy. | Semi-quantitative; best for determining concentration, not for assessing purity in the presence of unknown impurities. |
| Sample Requirements | Soluble in a suitable solvent; non-volatile. | Volatile and thermally stable. Derivatization may be required for non-volatile compounds. | Soluble in a transparent solvent. |
| Throughput | Moderate. | Low to moderate. | High. |
| Cost | Moderate. | High. | Low. |
Note: The quantitative data in the table is representative and may vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols for Alternative Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, which has a moderate boiling point, GC-MS can be a suitable alternative, particularly for identifying volatile impurities.
GC-MS Conditions (Starting Point):
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-350 amu
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique that can be used for a quick estimation of concentration. However, it lacks the specificity to be a standalone method for purity validation in the presence of unknown impurities.
Spectrophotometric Protocol:
-
Determine λmax: Scan a dilute solution of this compound in a suitable solvent (e.g., methanol) from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare a solution of the this compound sample of a known concentration and measure its absorbance at λmax.
-
Calculate Concentration: Determine the concentration of the sample from the calibration curve. Purity can be estimated by comparing the expected concentration with the measured concentration.
Visualizing the Workflow and Logic
To better understand the experimental processes and the decision-making involved in selecting an analytical method, the following diagrams are provided.
Caption: HPLC experimental workflow for purity validation.
Caption: Logical comparison of analytical methods.
A Researcher's Guide to DFT Calculations for 2-Fluoro-4-nitroaniline Transition States
Comparative Analysis of Computational Parameters
A critical aspect of DFT calculations is the selection of an appropriate functional and basis set. Different combinations can yield varying results in terms of energy barriers and geometric parameters. Below is a summary table illustrating typical computational data that would be generated in a study of 2-Fluoro-4-nitroaniline transition states, based on common practices for related molecules.
| Computational Parameter | Transition State 1 (TS1) | Transition State 2 (TS2) | Ground State (Reactant) | Ground State (Product) |
| Electronic Energy (Hartree) | Value | Value | Value | Value |
| Activation Energy (kcal/mol) | Value | Value | - | - |
| Key Bond Length (Å) | e.g., C-N, N-O | e.g., C-F, C-C | Value | Value |
| Key Bond Angle (degrees) | e.g., O-N-O | e.g., C-C-N | Value | Value |
| Imaginary Frequency (cm⁻¹) | Value | Value | N/A | N/A |
Note: The values in this table are placeholders and would be populated with data from actual DFT calculations.
Detailed Computational Protocol
The following section details a comprehensive methodology for locating and characterizing the transition states of a reaction involving this compound using DFT.
1. Software Selection:
-
A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.
2. Ground State Optimization:
-
The initial step involves the geometry optimization of the reactant(s) and product(s).
-
Functional: B3LYP is a commonly employed hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[4][5]
-
Basis Set: The 6-31G(d,p) basis set is a suitable starting point, offering a good description of polarization for most atoms. For higher accuracy, a larger basis set like 6-311+G(d,p) can be used.
3. Transition State Search:
-
A preliminary transition state geometry can be proposed based on chemical intuition or by performing a relaxed potential energy surface scan along the expected reaction coordinate.
-
The Berny algorithm is then typically used for the optimization to a saddle point (the transition state). This is often initiated using methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method.
4. Frequency Analysis:
-
A frequency calculation must be performed on the optimized transition state structure.
-
A true transition state is characterized by the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.
-
The absence of imaginary frequencies for the optimized reactants and products confirms that they are at a local minimum on the potential energy surface.
5. Intrinsic Reaction Coordinate (IRC) Calculation:
-
To confirm that the located transition state connects the desired reactants and products, an IRC calculation is performed. This traces the reaction path downhill from the transition state to the corresponding minima.
6. Solvation Effects:
-
To model the reaction in a specific solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be incorporated into the geometry optimization and frequency calculations.[5]
Visualizing the Computational Workflow
The following diagram illustrates the logical workflow for the DFT calculation of a transition state.
Caption: A flowchart of the DFT workflow for transition state calculation.
References
comparing the efficacy of different catalysts for 2-Fluoro-4-nitroaniline reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Fluoro-4-nitroaniline, a key intermediate in the pharmaceutical and materials science sectors, is a critical process demanding high efficiency and purity. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, primarily focusing on the nucleophilic aromatic substitution (SNAr) of 3,4-difluoronitrobenzene (B149031) with ammonia (B1221849). While detailed experimental data is available for copper-based catalysts, this guide also explores the potential of palladium and nickel catalysts for this transformation, providing generalized protocols for further research.
Data Presentation: Catalyst Performance in this compound Synthesis
The following table summarizes the quantitative data for the synthesis of this compound using a cuprous oxide catalyst. At present, directly comparable, published experimental data for palladium and nickel-catalyzed amination of 3,4-difluoronitrobenzene with ammonia to yield this compound is limited.
| Catalyst System | Starting Material | Reagents | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |
| Cuprous Oxide (Cu₂O) | 3,4-Difluoronitrobenzene | Ammonia, Industrial Alcohol | 120-130 | 1.2-1.8 | 18-20 | 96.4 | [1] |
| Palladium-based | 3,4-Difluoronitrobenzene | Ammonia/Ammonia surrogate | - | - | - | - | - |
| Nickel-based | 3,4-Difluoronitrobenzene | Ammonia/Ammonia surrogate | - | - | - | - | - |
Note: The entries for Palladium and Nickel-based catalysts are left blank due to the lack of specific experimental data in the reviewed literature for the direct synthesis of this compound from 3,4-difluoronitrobenzene and ammonia. The subsequent sections discuss the potential of these catalysts in this context.
Catalyst Efficacy Comparison
Copper-Catalyzed Synthesis (Ullmann-type Reaction)
The use of cuprous oxide as a catalyst for the ammonolysis of 3,4-difluoronitrobenzene is a well-documented and high-yielding method for the production of this compound.[1] This method falls under the category of Ullmann-type reactions, which are copper-promoted nucleophilic aromatic substitutions.
-
Efficacy : This method demonstrates high efficacy with a reported molar yield of 96.4%.[1] The reaction proceeds to completion, providing a high-purity product.
-
Reaction Conditions : The reaction requires elevated temperatures (120-130 °C) and pressures (1.2-1.8 MPa), which may necessitate specialized high-pressure reactor equipment.[1] The reaction time is also relatively long (18-20 hours).[1]
-
Advantages : The catalyst, cuprous oxide, is relatively inexpensive and readily available. The high yield and purity of the product are significant advantages for industrial-scale production.
-
Limitations : The primary limitations are the harsh reaction conditions (high temperature and pressure) and the long reaction time, which may not be suitable for all laboratory settings and could increase energy costs in industrial production.
Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination)
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of C-N bonds.[2] This reaction class offers a potential alternative for the synthesis of this compound.
-
Potential Efficacy : Buchwald-Hartwig amination is known for its broad substrate scope and functional group tolerance.[2] While specific data for the amination of 3,4-difluoronitrobenzene with ammonia is scarce, the reaction is generally highly efficient for the amination of various aryl halides. The use of specialized ligands can significantly enhance catalytic activity.
-
Potential Reaction Conditions : A key advantage of palladium-catalyzed methods is the often milder reaction conditions compared to traditional copper-catalyzed reactions. These reactions can frequently be carried out at lower temperatures and atmospheric pressure, although this is substrate-dependent.
-
Challenges : The direct use of ammonia as a nucleophile in Buchwald-Hartwig amination can be challenging due to its potential to deactivate the palladium catalyst.[3] To circumvent this, ammonia surrogates are often employed. The cost of palladium catalysts and specialized phosphine (B1218219) ligands can also be a consideration.
Nickel-Catalyzed Synthesis
Nickel-based catalysts have emerged as a more cost-effective alternative to palladium for cross-coupling reactions, including C-N bond formation.
-
Potential Efficacy : Nickel catalysts have shown promise in the amination of aryl fluorides.[4] Similar to palladium, the efficacy would be highly dependent on the choice of ligand and reaction conditions.
-
Potential Reaction Conditions : Nickel-catalyzed reactions can often be performed under conditions similar to or slightly harsher than their palladium counterparts.
-
Advantages : The primary advantage of nickel catalysts is their lower cost compared to palladium, making them an attractive option for large-scale synthesis.
-
Limitations : Nickel catalysts can be more sensitive to air and moisture, requiring more stringent inert atmosphere techniques. The development of suitable ligands for the specific amination of 3,4-difluoronitrobenzene would be crucial for achieving high efficiency.
Experimental Protocols
1. Cuprous Oxide Catalyzed Synthesis of this compound
This protocol is based on the method described in patent CN101648890B.[1]
-
Materials :
-
3,4-Difluoronitrobenzene
-
Cuprous Oxide (Cu₂O)
-
Industrial Alcohol
-
Aqueous Ammonia solution (25-29% by weight)
-
-
Equipment :
-
High-pressure reactor
-
-
Procedure :
-
Into a high-pressure reactor, add 3,4-difluoronitrobenzene, cuprous oxide, industrial alcohol, and the aqueous ammonia solution. The recommended molar ratio of 3,4-difluoronitrobenzene : cuprous oxide : industrial alcohol : ammonia is 1 : 0.10-0.12 : 6-10 : 10-15.
-
Seal the reactor and mix the materials thoroughly.
-
Heat the reactor to a temperature of 120-130 °C and maintain the internal pressure at 1.2-1.8 MPa.
-
Allow the reaction to proceed for 18-20 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).
-
After the reaction is complete, cool the reactor to room temperature.
-
Transfer the reaction mixture into water, which will cause the precipitation of a yellow solid, this compound.
-
Filter the solid product and wash it with water.
-
Dry the product to obtain this compound.
-
2. Generalized Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination (Hypothetical for this compound Synthesis)
This is a generalized protocol and would require optimization for the specific substrates.
-
Materials :
-
3,4-Difluoronitrobenzene
-
Ammonia surrogate (e.g., benzophenone (B1666685) imine, followed by hydrolysis) or an ammonia source under optimized conditions
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
-
Equipment :
-
Schlenk line or glovebox for inert atmosphere operations
-
-
Procedure :
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by 3,4-difluoronitrobenzene and the ammonia surrogate.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically in the range of 80-120 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
If an ammonia surrogate was used, perform the necessary deprotection/hydrolysis step to yield this compound.
-
Purify the crude product by a suitable method, such as column chromatography.
-
3. Generalized Protocol for Nickel-Catalyzed Amination (Hypothetical for this compound Synthesis)
This is a generalized protocol and would require significant optimization.
-
Materials :
-
3,4-Difluoronitrobenzene
-
Ammonia or an ammonia source
-
Nickel precatalyst (e.g., Ni(COD)₂)
-
Ligand (e.g., a bidentate phosphine ligand)
-
Base (e.g., NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., THF, dioxane)
-
-
Equipment :
-
Glovebox for handling air-sensitive reagents
-
-
Procedure :
-
In a glovebox, add the nickel precatalyst, the ligand, and the base to a dry reaction vessel.
-
Add the anhydrous solvent.
-
Add 3,4-difluoronitrobenzene and the ammonia source.
-
Seal the vessel and heat the reaction mixture to the required temperature with stirring.
-
Monitor the reaction progress.
-
After completion, work up the reaction as described in the palladium-catalyzed protocol.
-
Purify the product as needed.
-
Visualizations
References
- 1. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Nickel-catalyzed amination of aryl fluorides with primary amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2-Fluoro-4-nitroaniline: A Step-by-Step Guide for Laboratory Professionals
Providing critical safety and operational guidance for researchers, scientists, and drug development professionals, this document outlines the essential procedures for the proper disposal of 2-Fluoro-4-nitroaniline. Adherence to these protocols is crucial for ensuring laboratory safety and environmental compliance.
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive overview of the necessary steps to safely manage and dispose of this substance in a laboratory setting.
Safety and Handling Precautions
Before beginning any disposal process, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves (such as nitrile), and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][4][5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its isomers, compiled from various safety data sheets. This information is critical for a comprehensive understanding of the chemical's properties and potential hazards.
| Property | This compound | 4-Fluoro-2-nitroaniline | 2-Fluoro-5-nitroaniline | 4-Fluoro-3-nitroaniline |
| CAS Number | 369-35-7 | 364-78-3 | 369-36-8 | 364-76-1 |
| Molecular Formula | C₆H₅FN₂O₂ | C₆H₅FN₂O₂ | C₆H₅FN₂O₂ | C₆H₅FN₂O₂ |
| Molecular Weight | 156.11 g/mol | 156.11 g/mol | Not Specified | 156.11 g/mol |
| Melting Point | 122-130 °C | 90-94 °C | Not Specified | Not Specified |
| Flash Point | Not applicable | 89 °C (192.2 °F) - closed cup | Not Specified | >93.3 °C (>200 °F) |
| Hazard Classifications | Acute Toxicity 4 (Oral, Dermal, Inhalation)[2] | Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Irritation 2, Eye Irritation 2, STOT SE 3[1] | Flammable Solid 1, Specific target organ toxicity (single exposure) 3[3] | Acute Toxicity 3 (Oral), Skin Irritation 2, Eye Irritation 2, STOT SE 3 |
| Signal Word | Warning[2] | Warning[1] | Not Specified | Danger |
STOT SE 3: Specific target organ toxicity — single exposure, category 3 (may cause respiratory irritation).
Disposal Protocol
The proper disposal of this compound is a critical step in laboratory safety and environmental responsibility. The following protocol provides a step-by-step methodology for its disposal.
Step 1: Waste Identification and Classification
Chemical waste generators must first determine if the discarded chemical is classified as hazardous waste.[3][6] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3][6] Due to its acute toxicity, this compound should be treated as hazardous waste.
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, filter paper, or absorbent pads, should also be considered hazardous waste.
-
Place these materials in a designated, sealed container.
-
Step 3: Labeling and Storage
-
Clearly label the waste container with "Hazardous Waste" and the specific chemical name: "this compound".
-
Include the date of waste generation and any other information required by your institution's environmental health and safety (EHS) department.
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7][8] The storage area should be secure and accessible only to authorized personnel.[4]
Step 4: Final Disposal
-
Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal contractor.[3]
-
Provide the contractor with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste.
-
Do not dispose of this compound down the drain or in regular trash.[7]
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a designated hazardous waste container.[3] For larger spills, contact your institution's EHS department immediately.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. 4-氟-2-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-氟-4-硝基苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. durhamtech.edu [durhamtech.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 2-Fluoro-4-nitroaniline
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols, operational procedures, and disposal plans for the handling of 2-Fluoro-4-nitroaniline (CAS No: 369-35-7). Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires stringent safety measures. It is harmful if swallowed, in contact with skin, or inhaled.[1][2] It can also cause skin and serious eye irritation.[3]
1.1. GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
| Specific target organ toxicity - single exposure (Respiratory system) | Category 3 |
1.2. Required Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical goggles.[3] | Protects against splashes and dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and absorption.[1] |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 dust mask) for solids.[4] Use a self-contained breathing apparatus in case of fire.[3] | Avoids inhalation of harmful dust. |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes skin exposure.[5] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₆H₅FN₂O₂[1][4] |
| Molecular Weight | 156.11 g/mol [2][4] |
| Appearance | Light orange to yellow to green powder or crystal.[6] |
| Melting Point | 122-130 °C[4] |
| Solubility | Slightly soluble in water.[1][6] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[3][7] Keep in a dark place under an inert atmosphere.[6] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial for safety.
3.1. Preparation
-
Work Area: Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[8]
-
PPE: Don all required PPE before handling the chemical.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[9]
-
Spill Kit: Have a spill kit containing absorbent materials (e.g., sand, earth, or vermiculite) readily available.[3]
3.2. Handling
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[10]
-
Minimize Dust: Avoid generating dust during handling.[3][10]
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
Transfer: Use appropriate tools (spatula, etc.) to transfer the chemical, minimizing the risk of spills.
-
Heating: If heating is required, do so with caution. Avoid open flames.[7]
3.3. Post-Handling
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[3]
-
Cleaning: Clean the work area and any equipment used.
-
Storage: Return the chemical to its designated storage location, ensuring the container is tightly sealed.[3]
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
4.1. First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][10] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
4.2. Spill Response
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and entering drains.[3]
-
Absorb: Use an inert absorbent material like sand or vermiculite (B1170534) to cover the spill.[3]
-
Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal.[8]
-
Clean: Clean the spill area thoroughly.
Caption: Emergency response plan for spills and personnel exposure.
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination.
-
Waste Collection:
-
Collect all waste material (including contaminated absorbent material and disposable PPE) in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams.
-
-
Disposal Method:
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected and treated as hazardous waste.
-
Dispose of the cleaned containers in accordance with local regulations.
-
References
- 1. 2-Fluoro-4-nitroanil [chembk.com]
- 2. This compound | C6H5FN2O2 | CID 101254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. This compound CAS#: 369-35-7 [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.se [fishersci.se]
- 9. aarti-industries.com [aarti-industries.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
